molecular formula C11H9Cl2NO3S B1320019 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride CAS No. 694471-97-1

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B1320019
CAS No.: 694471-97-1
M. Wt: 306.2 g/mol
InChI Key: YZMZUVZCTQBNLP-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS: 1171901-60-2 ) is a chemical building block valued in organic synthesis and drug discovery research. This compound is primarily used as a reagent for introducing the 4-(pyridin-3-yloxy)benzenesulfonyl moiety into target molecules via sulfonylation reactions . Its specific structure, combining a sulfonyl chloride group with a pyridinyloxybenzene core, makes it a key intermediate in medicinal chemistry research, particularly in the development of novel herbicidal agents . The hydrochloride salt form may enhance stability for storage and handling. With a molecular formula of C 11 H 9 Cl 2 NO 3 S and a molecular weight of 306.17 g/mol , it requires storage in an inert atmosphere at room temperature . Researchers should handle this material with care; it is classified as corrosive and carries the GHS hazard statement H314, indicating it causes severe skin burns and eye damage . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMZUVZCTQBNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 694471-97-1), a pivotal intermediate in contemporary medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. A key application is highlighted through its use in the synthesis of novel c-Jun N-terminal kinase (JNK) inhibitors, with a corresponding signaling pathway diagram to illustrate the therapeutic context. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a reactive chemical intermediate that has garnered significant attention in the pharmaceutical and agrochemical research sectors.[1] Its unique molecular architecture, which combines a reactive sulfonyl chloride group with a pyridin-3-yloxy moiety, makes it an invaluable precursor for the synthesis of a diverse range of sulfonamide derivatives.[1] These derivatives have shown promise as biologically active molecules, with applications in treating infectious diseases, cancer, and neurological disorders.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 694471-97-1[1]
Molecular Formula C₁₁H₈ClNO₃S·HCl[1]
Molecular Weight 306.17 g/mol [1]
Appearance White solid[1]
Purity ≥ 95% (by NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Experimental Protocols

General Synthetic Scheme

The synthesis can be conceptualized in two main stages:

  • Nucleophilic Aromatic Substitution: Formation of the 4-(pyridin-3-yloxy)benzene core.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto the phenyl ring.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Synthesis of 4-(Pyridin-3-yloxy)aniline

  • To a solution of 3-hydroxypyridine in a suitable aprotic polar solvent (e.g., DMF), add a slight molar excess of a base such as potassium carbonate.

  • Stir the mixture at an elevated temperature (e.g., 80-100 °C) to facilitate the formation of the potassium salt.

  • To this mixture, add an equimolar amount of 1-fluoro-4-nitrobenzene and continue stirring at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is poured into water and the product, 3-(4-nitrophenoxy)pyridine, is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The nitro group is then reduced to an amine using standard conditions, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation, to yield 4-(pyridin-3-yloxy)aniline.

Step 2: Synthesis of this compound

  • The 4-(pyridin-3-yloxy)aniline is diazotized by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C).

  • The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

  • The reaction mixture is stirred, and upon completion, the crude sulfonyl chloride is extracted.

  • The organic extract is washed and dried. To form the hydrochloride salt, the crude 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride is dissolved in a dry organic solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

  • The precipitated hydrochloride salt is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, a common pharmacophore in many kinase inhibitors.

Role in the Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various diseases, including inflammatory disorders and cancer. The development of selective JNK inhibitors is an active area of research. The 4-(pyridin-3-yloxy)benzenesulfonamide moiety has been identified as a key scaffold in the design of potent JNK inhibitors.

The general workflow for the synthesis of a JNK inhibitor using the title compound is depicted below:

Caption: General workflow for the synthesis of a JNK inhibitor.

JNK Signaling Pathway

The JNK signaling pathway is activated by various stress stimuli and plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation. Dysregulation of this pathway is associated with numerous pathologies. The diagram below illustrates a simplified JNK signaling cascade and the point of intervention for a synthesized inhibitor.

Caption: Simplified JNK signaling pathway and the point of therapeutic intervention.

Conclusion

This compound is a cornerstone reagent in the synthesis of complex organic molecules for pharmaceutical applications. Its utility is particularly pronounced in the development of kinase inhibitors, where the resulting sulfonamide linkage is a key structural feature. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives from this versatile intermediate holds the potential for the discovery of novel and effective therapeutic agents.

References

(4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed plausible synthesis protocol, and the applications of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties

(4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active molecules and functional materials.[1] Its structure incorporates a pyridyloxy moiety and a sulfonyl chloride group, making it a valuable building block for creating novel compounds.[1]

Chemical and Physical Data

The following tables summarize the known and predicted properties of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride.

Table 1: General Information

PropertyValueSource
CAS Number 694471-97-1[1][2]
Molecular Formula C₁₁H₈ClNO₃S·HCl[1][2]
Synonyms 4-(Pyridin-3-yloxy)benzenesulfonyl chloride hydrochloride, 4-(3-Pyridinyloxy)benzenesulfonyl chloride hydrochloride[1]
Appearance White solid[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions Store at 0-8 °C[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 306.17 g/mol [1][2]
Boiling Point (Predicted) 392.1 ± 22.0 °C
Density (Predicted) 1.420 ± 0.06 g/cm³
pKa (Predicted) 3.90 ± 0.10

Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the synthesis of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride is not readily found in the searched literature, a plausible synthetic route can be devised based on established methods for the preparation of aryl sulfonyl chlorides. The following represents a generalized, multi-step experimental protocol.

Plausible Synthesis of (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride

The synthesis can be envisioned as a two-step process:

  • Nucleophilic Aromatic Substitution to form the diaryl ether, 3-(4-sulfophenyl)oxypyridine.

  • Chlorosulfonylation of the resulting sulfonic acid or its salt to yield the final product.

Step 1: Synthesis of Sodium 4-(pyridin-3-yloxy)benzenesulfonate

  • Materials: 3-Hydroxypyridine, 4-fluorobenzenesulfonic acid, sodium carbonate, dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 eq) and 4-fluorobenzenesulfonic acid (1.0 eq) in anhydrous DMF.

    • Add sodium carbonate (1.5 eq) to the mixture.

    • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3, which may precipitate the sulfonic acid.

    • Isolate the crude product by filtration.

    • Neutralize the sulfonic acid with a stoichiometric amount of sodium hydroxide to form the sodium salt, which can be isolated by evaporation of the solvent.

Step 2: Conversion to (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride

  • Materials: Sodium 4-(pyridin-3-yloxy)benzenesulfonate, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), dichloromethane (DCM).

  • Procedure:

    • In a fume hood, suspend the dried sodium 4-(pyridin-3-yloxy)benzenesulfonate (1.0 eq) in an inert solvent such as dichloromethane (DCM).

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add phosphorus pentachloride (1.2 eq) or thionyl chloride (2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • The reaction can be gently heated to reflux if necessary to drive it to completion.

    • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

    • Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude (4-(3-pyridyloxy)phenyl)sulfonyl chloride.

    • To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent.

    • The precipitated hydrochloride salt can be collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Applications and Biological Relevance

(4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The sulfonyl chloride moiety is a versatile functional group that readily reacts with amines to form sulfonamides, a class of compounds with a broad spectrum of biological activities.

Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: Sulfonamide derivatives have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines such as MCF-7.[3]

  • Antibacterial Agents: The structural motif is found in compounds designed to target infectious diseases.[1]

  • Agents for Neurological Disorders: It is a key building block in the synthesis of pharmaceuticals targeting neurological conditions.[1]

  • Agrochemicals: The compound is used in the development of new pesticides and herbicides.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Chlorosulfonylation and Salt Formation 3-Hydroxypyridine 3-Hydroxypyridine Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution 3-Hydroxypyridine->Nucleophilic\nAromatic Substitution 4-Fluorobenzenesulfonic acid 4-Fluorobenzenesulfonic acid 4-Fluorobenzenesulfonic acid->Nucleophilic\nAromatic Substitution Sodium 4-(pyridin-3-yloxy)benzenesulfonate Sodium 4-(pyridin-3-yloxy)benzenesulfonate Nucleophilic\nAromatic Substitution->Sodium 4-(pyridin-3-yloxy)benzenesulfonate Chlorosulfonylation Chlorosulfonylation Sodium 4-(pyridin-3-yloxy)benzenesulfonate->Chlorosulfonylation Chlorinating Agent\n(PCl5 or SOCl2) Chlorinating Agent (PCl5 or SOCl2) Chlorinating Agent\n(PCl5 or SOCl2)->Chlorosulfonylation 4-(3-Pyridyloxy)phenyl)sulfonyl chloride 4-(3-Pyridyloxy)phenyl)sulfonyl chloride Chlorosulfonylation->4-(3-Pyridyloxy)phenyl)sulfonyl chloride Salt Formation Salt Formation 4-(3-Pyridyloxy)phenyl)sulfonyl chloride->Salt Formation HCl HCl HCl->Salt Formation Final Product (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride Salt Formation->Final Product

Caption: Plausible synthetic workflow for the target compound.

Application in Drug Discovery

The following diagram outlines the general workflow for utilizing (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride in a drug discovery program.

G Starting Material (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride Sulfonamide Synthesis Sulfonamide Synthesis Starting Material->Sulfonamide Synthesis Amine Library Diverse Amine Building Blocks Amine Library->Sulfonamide Synthesis Compound Library Library of Novel Sulfonamide Derivatives Sulfonamide Synthesis->Compound Library Biological Screening High-Throughput Biological Screening (e.g., anticancer, antibacterial) Compound Library->Biological Screening Hit Identification Identification of 'Hit' Compounds Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: Drug discovery workflow using the title compound.

References

Technical Guide: Synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic route to 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride, a key intermediate in pharmaceutical and agrochemical research. This document details the experimental protocols, quantitative data, and logical workflow for the synthesis of this versatile building block.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of a variety of biologically active molecules. Its structure, incorporating a flexible pyridyl ether linkage and a reactive sulfonyl chloride group, makes it an important component in the development of novel therapeutic agents and other functional materials. This guide outlines a reliable two-step synthetic pathway, commencing with the formation of a key aniline intermediate, followed by its conversion to the final sulfonyl chloride product.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the diaryl ether linkage to produce 4-(pyridin-3-yloxy)aniline. This is followed by the conversion of the aniline functional group to the desired sulfonyl chloride via a diazotization reaction, followed by a copper-catalyzed reaction with sulfur dioxide.

Synthesis_Pathway cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Sulfonyl Chloride Formation 3-Hydroxypyridine 3-Hydroxypyridine Intermediate_Nitro 4-(Pyridin-3-yloxy)nitrobenzene 3-Hydroxypyridine->Intermediate_Nitro Ullmann Condensation 4-Halogenated_Nitrobenzene 4-Halogenated Nitrobenzene 4-Halogenated_Nitrobenzene->Intermediate_Nitro Reduction Reduction Intermediate_Nitro->Reduction Intermediate_Aniline 4-(Pyridin-3-yloxy)aniline Reduction->Intermediate_Aniline Diazotization Diazotization Intermediate_Aniline->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sulfonyl_Chlorination Sulfonyl Chlorination Diazonium_Salt->Sulfonyl_Chlorination Final_Product 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride Sulfonyl_Chlorination->Final_Product

In-Depth Technical Guide: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a versatile bifunctional molecule. It incorporates a reactive sulfonyl chloride group, a flexible ether linkage, and a basic pyridine ring, making it a valuable building block in medicinal chemistry and materials science.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Structural Information
  • IUPAC Name: 4-(pyridin-3-yloxy)benzenesulfonyl chloride hydrochloride

  • CAS Number: 694471-97-1[1][2]

  • Molecular Formula: C₁₁H₈ClNO₃S·HCl[1][2]

  • Molecular Weight: 306.17 g/mol [1][2]

  • Canonical SMILES: C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride and its hydrochloride salt is presented in Table 1.

PropertyValueSource
Molecular Weight (Hydrochloride) 306.17 g/mol [1][2]
Molecular Weight (Free Base) 269.70 g/mol [3]
Appearance White solid[1]
Purity ≥ 95% (by NMR)[1]
Storage Conditions 0-8 °C[1]
Boiling Point (Predicted) 392.1 ± 22.0 °C[4]
Density (Predicted) 1.420 ± 0.06 g/cm³[4]
pKa (Predicted) 3.90 ± 0.10[4]

Structure Elucidation: Expected Analytical Data

While specific experimental spectra for this compound are not widely published, the following section outlines the expected analytical data based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The pyridinium proton (due to the hydrochloride salt) would likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene ring would exhibit a characteristic AA'BB' splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbon atoms adjacent to the oxygen and sulfur atoms, as well as those in the pyridine ring, would have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • S=O stretching: Strong absorptions in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.

  • S-Cl stretching: A characteristic absorption in the region of 600-500 cm⁻¹.

  • C-O-C stretching: Asymmetric and symmetric stretching bands.

  • C=N and C=C stretching: Absorptions in the aromatic region (1600-1400 cm⁻¹).

  • N-H stretching: A broad absorption band in the region of 2700-2400 cm⁻¹ corresponding to the pyridinium hydrochloride.

Mass Spectrometry (MS)

The mass spectrum of the free base (C₁₁H₈ClNO₃S) would show a molecular ion peak (M⁺) at m/z 269, along with an isotope peak at m/z 271 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the ether bond.

Synthesis and Experimental Protocols

A potential two-step synthesis is outlined below:

Step 1: Synthesis of 4-(Pyridin-3-yloxy)benzenesulfonic acid

This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 3-hydroxypyridine and 4-fluorobenzenesulfonic acid or through the sulfonation of 3-phenoxypyridine.

Step 2: Conversion to this compound

The sulfonic acid intermediate can be converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The hydrochloride salt is then formed by treatment with hydrochloric acid.

General Experimental Protocol (Illustrative)

Caution: This is an illustrative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Chlorination: To a stirred solution of 4-(pyridin-3-yloxy)benzenesulfonic acid in a suitable inert solvent (e.g., dichloromethane), add an excess of thionyl chloride at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and carefully quench with ice-water. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, to precipitate the hydrochloride salt.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system.

G cluster_synthesis Illustrative Synthesis Workflow start 4-(Pyridin-3-yloxy)benzenesulfonic acid intermediate 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride (Free Base) start->intermediate Chlorination reagent1 Thionyl Chloride (SOCl₂) product This compound intermediate->product Salt Formation reagent2 Hydrochloric Acid (HCl)

Caption: Illustrative workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules, particularly sulfonamide derivatives.[1] The pyridine and sulfonyl functionalities can enhance the solubility and bioactivity of target compounds.[1]

This intermediate is utilized in research focused on:

  • Synthesis of Pharmaceuticals: It is a key intermediate for compounds targeting neurological disorders, infectious diseases, and cancer.[1]

  • Development of Agrochemicals: It is used in the formulation of more effective pesticides and herbicides.[1]

  • Materials Science: The compound can be used to modify polymer surfaces.[1]

G cluster_applications Role in Medicinal Chemistry cluster_derivatives Bioactive Sulfonamide Derivatives cluster_targets Potential Therapeutic Targets start This compound drug1 Kinase Inhibitors start->drug1 Reaction with Amines drug2 Antimicrobial Agents start->drug2 Reaction with Amines drug3 Antiviral Agents start->drug3 Reaction with Amines target1 Oncogenic Kinases drug1->target1 Inhibition target2 Bacterial Enzymes drug2->target2 Inhibition target3 Viral Proteases drug3->target3 Inhibition

Caption: Role as a building block in the synthesis of diverse bioactive molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. While detailed experimental data for its structure elucidation is not widely disseminated, its chemical properties and reactivity are well-understood based on its constituent functional groups. The synthetic strategies outlined in this guide provide a foundation for its laboratory preparation. Further research into the biological activities of its derivatives is likely to uncover novel therapeutic agents.

References

Spectroscopic and Synthetic Overview of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Brief

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Compound Identification and Properties

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a white solid with the molecular formula C₁₁H₈ClNO₃S·HCl and a molecular weight of 306.17 g/mol . It is recognized for its utility in introducing the pyridin-3-yloxy and benzenesulfonyl chloride moieties into molecules, which can enhance the solubility and biological activity of target compounds. Commercial suppliers typically offer this reagent with a purity of ≥95%, often determined by Nuclear Magnetic Resonance (NMR) spectroscopy, although the spectral data itself is not usually published.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number694471-97-1
Molecular FormulaC₁₁H₈ClNO₃S·HCl
Molecular Weight306.17 g/mol
AppearanceWhite Solid
Purity≥95% (NMR)

Spectroscopic Data Analysis (Inferred)

While specific spectral data for this compound is not publicly accessible, the expected spectroscopic characteristics can be inferred from the analysis of its structural components: a 3-substituted pyridine ring, a 1,4-disubstituted benzene ring, and a sulfonyl chloride group.

Table 2: Predicted Spectroscopic Data for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride

Technique Expected Observations
¹H NMR - Aromatic protons of the benzene ring would appear as two doublets in the δ 7.0-8.5 ppm range. - Protons of the pyridine ring would be observed as distinct multiplets in the δ 7.0-9.0 ppm region. - The hydrochloride salt form may lead to peak broadening and downfield shifts of the pyridine protons.
¹³C NMR - Aromatic carbons would resonate in the δ 110-160 ppm range. - The carbon bearing the sulfonyl chloride group would be significantly downfield.
IR Spectroscopy (cm⁻¹) - Characteristic strong S=O stretching vibrations for the sulfonyl chloride group around 1375 and 1185 cm⁻¹. - C-O-C stretching for the ether linkage. - Aromatic C-H and C=C stretching frequencies.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) for the free base (C₁₁H₈ClNO₃S) would be expected at m/z 269. - Isotope peaks for ³⁷Cl would be observed. - Fragmentation would likely involve the loss of SO₂Cl, Cl, and cleavage of the ether bond.

Postulated Synthetic Workflow and Experimental Protocols

A plausible synthetic route to this compound would likely involve two key steps: the formation of the diaryl ether and the subsequent chlorosulfonylation of the resulting intermediate.

Diagram of Postulated Synthetic Pathway

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer-type Reaction cluster_3 Step 4: Hydrochloride Salt Formation A 3-Hydroxypyridine C 3-(4-Nitrophenoxy)pyridine A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 4-Fluoronitrobenzene B->C D 4-(Pyridin-3-yloxy)aniline C->D Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) E Diazonium Salt D->E 1. NaNO₂, HCl 2. SO₂, CuCl₂ F 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride E->F G This compound F->G HCl (in ether or isopropanol)

Caption: Postulated synthetic pathway for the target compound.

General Experimental Protocols (Inferred)

The following are generalized procedures for the key transformations illustrated above, based on standard organic chemistry methodologies.

1. Synthesis of 4-substituted benzenesulfonyl chlorides: A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding aniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.

2. Spectroscopic Characterization Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the hydrochloride salt. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectral analysis would be performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight of the compound.

Conclusion

While a comprehensive, experimentally verified spectroscopic dataset for this compound is not available in the public domain, this guide provides a summary of its known properties and a scientifically grounded projection of its spectral characteristics and synthetic pathway. Researchers utilizing this compound are advised to perform their own analytical characterization to confirm its identity and purity prior to use in their experimental workflows.

Purity analysis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, including targeted cancer therapies. Its chemical structure, featuring a reactive sulfonyl chloride group, a pyridine ring, and a hydrochloride salt, necessitates rigorous purity analysis to ensure the safety, efficacy, and quality of the final drug product. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and compromised stability of the active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity of this compound. It includes detailed experimental protocols, data presentation in tabular format, and visual workflows to aid in the understanding and implementation of a robust quality control strategy.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₉Cl₂NO₃S
Molecular Weight 306.17 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents like dichloromethane, chloroform; reacts with protic solvents like water and alcohols.
Melting Point Not available (decomposes)

Core Purity Analysis Workflow

The purity assessment of this intermediate follows a multi-step, orthogonal approach to identify and quantify the main component, as well as any potential impurities, including starting materials, byproducts, and residual solvents.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Primary Analysis cluster_2 Structural & Confirmatory Analysis cluster_3 Trace & Elemental Analysis cluster_4 Final Assessment Sample Receive Sample (Lot No. XXX) Prep Prepare solutions in aprotic solvent (e.g., ACN) under inert atmosphere Sample->Prep HPLC HPLC-UV (Purity & Impurity Profile) Prep->HPLC NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Prep->NMR FTIR FT-IR (Functional Group ID) Prep->FTIR GC Headspace GC-MS (Residual Solvents) Prep->GC EA Elemental Analysis (C, H, N, S, Cl) Prep->EA LCMS LC-MS (Impurity Identification) HPLC->LCMS If unknown peaks Report Generate Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report FTIR->Report GC->Report EA->Report

Figure 1: General workflow for the purity analysis of a pharmaceutical intermediate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is the primary technique for quantifying the main component and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Handle the sulfonyl chloride in a glovebox or under an inert atmosphere to prevent hydrolysis.

  • Calculation: Purity is determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to identify the molecular weights of impurities detected by HPLC, aiding in their structural elucidation.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Waters ACQUITY UPLC with a SQ Detector 2).

  • Methodology: The same chromatographic conditions as the HPLC method can be adapted. The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode to detect the protonated molecular ions [M+H]⁺ of the main component and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation and can detect impurities that may not be visible by HPLC.

  • Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum should be consistent with the structure of this compound.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Analysis: The chemical shifts, integration values, and coupling constants are analyzed to confirm the structure. The presence of unexpected signals may indicate impurities.

Headspace Gas Chromatography (GC) for Residual Solvents

This method is crucial for quantifying volatile organic compounds used during synthesis and purification.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Oven Program: Initial temperature 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethylformamide - DMF) and seal the vial.

  • Analysis: The sample is heated in the autosampler (e.g., 80 °C for 15 min) to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC. Peak areas are compared against a standard containing known concentrations of relevant solvents.

Typical Purity and Impurity Profile

The following table summarizes representative data for a high-purity batch of the target compound.

AnalysisSpecificationResultMethod
Purity (by HPLC) ≥ 98.0% (Area %)99.2%HPLC-UV
Impurity A (Hydrolysis Product) ≤ 0.5%0.3%HPLC-UV
Impurity B (Starting Material) ≤ 0.2%0.1%HPLC-UV
Any other individual impurity ≤ 0.1%< 0.1%HPLC-UV
Total Impurities ≤ 2.0%0.8%HPLC-UV
Residual Solvents (DCM) ≤ 600 ppm250 ppmHeadspace GC
Structure Confirmation Conforms to structureConforms¹H NMR

Impurity A: 4-(Pyridin-3-yloxy)benzenesulfonic acid hydrochloride (from hydrolysis of the sulfonyl chloride). Impurity B: e.g., 3-phenoxypyridine.

Relevance in Drug Development: A Signaling Pathway Context

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride is a key building block for several kinase inhibitors, such as vemurafenib, which targets the BRAF V600E mutation. The purity of this intermediate is paramount as impurities could potentially be carried through the synthesis and affect the final API's efficacy or safety profile. The diagram below illustrates the MAPK/ERK pathway, which is constitutively activated by the BRAF V600E mutation and inhibited by vemurafenib.

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Vemurafenib Vemurafenib (Synthesized from intermediate) Vemurafenib->BRAF Inhibits

Figure 2: The MAPK/ERK signaling pathway targeted by drugs derived from the intermediate.

Conclusion

A comprehensive, multi-technique approach is essential for the robust purity analysis of this compound. The combination of chromatographic (HPLC, GC), spectrometric (MS), and spectroscopic (NMR) methods ensures accurate quantification of the compound, identification of impurities, confirmation of structure, and control of residual solvents. The protocols and data presented in this guide serve as a foundational framework for quality control, ultimately safeguarding the integrity of the APIs synthesized from this vital intermediate.

Commercial Availability and Synthetic Insights for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, key properties, and synthetic pathways for the research chemical 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its utility is highlighted by its role as a precursor in the synthesis of Rho-kinase (ROCK) inhibitors, a class of molecules with significant potential in treating cardiovascular diseases and other conditions.

Core Compound Properties and Commercial Availability

This compound is a research chemical available from various specialized suppliers. It is typically used as an intermediate in organic synthesis.[1][2]

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

PropertyDataSource(s)
CAS Number 694471-97-1[1][2]
Molecular Formula C₁₁H₉Cl₂NO₃S (as hydrochloride salt)[1][2]
Molecular Weight 306.17 g/mol [2]
Purity ≥95% (typically determined by NMR)[1][2]
Appearance White to off-white solid[2]
Storage Conditions Store at 0-8 °C, desiccated[2]
Representative Commercial Suppliers

A non-exhaustive list of suppliers includes:

  • Bide Pharmatech[1]

  • Chem-Impex International[2]

  • Echemi[3]

  • BLDpharm[4]

Proposed Synthetic Pathway

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer-type Reaction cluster_3 Step 4: Salt Formation A 3-Hydroxypyridine C 4-(Pyridin-3-yloxy)-1-nitrobenzene A->C Base (e.g., K₂CO₃) DMSO, Heat B 4-Fluoronitrobenzene B->C D 4-(Pyridin-3-yloxy)aniline C->D Reduction (e.g., Fe/HCl or H₂, Pd/C) E Diazonium Salt Intermediate D->E 1. NaNO₂, aq. HCl 2. SO₂, CuCl F 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride E->F G This compound F->G HCl (e.g., in ether)

Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols

Step 1: Synthesis of 4-(Pyridin-3-yloxy)-1-nitrobenzene (Diaryl Ether Formation)

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq) and 4-fluoronitrobenzene (1.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diaryl ether intermediate.

Step 2: Synthesis of 4-(Pyridin-3-yloxy)aniline (Reduction of Nitro Group)

  • Dissolve the 4-(pyridin-3-yloxy)-1-nitrobenzene intermediate (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and concentrated hydrochloric acid (HCl, catalytic amount) or ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, make it basic with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and filter through celite to remove iron salts.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the aniline derivative.

Step 3 & 4: Synthesis and Isolation of this compound (Sandmeyer-type Reaction)

This procedure is adapted from standard methods for converting anilines to sulfonyl chlorides.[5][6]

  • Suspend the 4-(pyridin-3-yloxy)aniline (1.0 eq) in a mixture of concentrated HCl and acetic acid and cool to -5 to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

  • In a separate flask, prepare a solution of sulfur dioxide (SO₂) and a catalytic amount of copper(I) chloride (CuCl) in acetic acid at 0 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

  • Pour the reaction mixture onto ice and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentration of the solvent will yield the crude sulfonyl chloride. To obtain the hydrochloride salt for improved stability and handling, the crude free base can be dissolved in a minimal amount of a dry solvent like diethyl ether and treated with a solution of HCl in ether.

  • The resulting precipitate, this compound, is then collected by filtration and dried under vacuum.

Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition

This sulfonyl chloride is a valuable precursor for creating sulfonamide derivatives. Sulfonamides are a key structural motif in many pharmacologically active compounds. A primary application for this particular building block is in the synthesis of Rho-kinase (ROCK) inhibitors.[2] The Rho/ROCK signaling pathway is a critical regulator of cellular processes like smooth muscle contraction, cell migration, and cytoskeletal organization.[7][8][9] Dysregulation of this pathway is implicated in various cardiovascular diseases, making ROCK a promising therapeutic target.

An inhibitor synthesized from this precursor would target ROCK1 or ROCK2, preventing the downstream phosphorylation of its substrates and thereby modulating cellular functions.

G Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR Activates RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits MLC_P Myosin Light Chain (MLC) ROCK->MLC_P Phosphorylates Inhibitor Inhibitor (Derived from title compound) Inhibitor->ROCK Blocks ATP binding MLC_PP Phosphorylated MLC (p-MLC) MYPT1->MLC_PP Dephosphorylates MLC_P->MLC_PP Contraction Actomyosin Contraction & Cytoskeletal Reorganization MLC_PP->Contraction

The Rho-Kinase (ROCK) signaling pathway and point of inhibition.

As depicted, active RhoA-GTP binds to and activates ROCK.[7] ROCK then promotes smooth muscle contraction through two main mechanisms: direct phosphorylation of Myosin Light Chain (MLC) and inhibition of Myosin Light Chain Phosphatase (via phosphorylation of the MYPT1 subunit). A competitive inhibitor blocks the ATP-binding site of ROCK, preventing these downstream phosphorylation events and leading to vasodilation and other therapeutic effects.[10]

References

Technical Guide: Safety and Handling of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 694471-97-1). The information is intended for professionals in research, development, and manufacturing environments. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.

Chemical Identification and Properties

This section provides basic identification and physical and chemical properties for this compound.

PropertyValueSource
CAS Number 694471-97-1[1][2][3]
Molecular Formula C₁₁H₈ClNO₃S·HCl[2][3]
Molecular Weight 306.17 g/mol [2][3]
Appearance White solid[2][4]
Purity ≥ 95% (NMR)[2]
Melting Point 135 - 137 °C[4]
Storage Temperature 0-8 °C, under inert atmosphere[2]

Hazard Identification and Classification

This compound is a hazardous substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[5][6]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage[5]
Acute Toxicity, Oral4H302: Harmful if swallowed
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5][6]

GHS Pictograms:

Corrosion

Signal Word: Danger[6][7]

Safe Handling and Storage Workflow

The following diagram outlines the general workflow for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction storage_seal Tightly Seal Container handle_reaction->storage_seal waste_dispose Dispose of Waste According to Institutional Protocols handle_reaction->waste_dispose storage_store Store at 0-8°C in a Dry, Well-Ventilated Area storage_seal->storage_store

Caption: General workflow for handling hazardous chemical substances.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table details the required equipment.

Body PartProtectionSpecification
Eyes/Face Safety goggles, face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[6]
Skin Protective gloves, lab coatHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[5]
Respiratory RespiratorWhere risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8]

First Aid Measures

In case of exposure, immediate action is critical. Follow the first aid measures outlined below and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Fire Fighting and Accidental Release Measures

This section provides guidance for responding to fires and spills involving this compound.

ScenarioRecommended Action
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
Specific Hazards Reacts violently with water. Contact with water liberates toxic gas.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[8]
Personal Precautions Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[9]
Containment and Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and use of this compound are not extensively available in public literature, it is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The following is a general protocol for the synthesis of sulfonamides from sulfonyl chlorides, which is a common application for this class of compounds.

General Protocol for Sulfonamide Synthesis:

  • Dissolution: Dissolve the amine starting material in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as a scavenger for the HCl byproduct.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry).

  • Workup: Upon completion, quench the reaction with an aqueous solution (e.g., water, saturated ammonium chloride). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Logical Relationship for Sulfonamide Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products amine Amine reaction Nucleophilic Acyl Substitution amine->reaction sulfonyl_chloride This compound sulfonyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction sulfonamide Sulfonamide reaction->sulfonamide hcl_salt Triethylammonium Chloride reaction->hcl_salt

Caption: Key components in a typical sulfonamide synthesis reaction.

Toxicological Information

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns.[5]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[5]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[5]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[5]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.[8]

References

Navigating the Stability of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Technical Guide to Optimal Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 694471-97-1), a critical intermediate in pharmaceutical and agrochemical research. Ensuring the stability and purity of this compound is paramount for the success of synthetic endeavors and the reliability of experimental outcomes. This document, intended for researchers, scientists, and professionals in drug development, synthesizes available data to establish best practices for its preservation.

Core Storage Recommendations

The primary factor governing the storage of this compound is its acute sensitivity to moisture. As a sulfonyl chloride derivative, it is prone to hydrolysis, which can compromise its integrity and reactivity. Therefore, stringent control of environmental conditions is crucial.

Based on supplier recommendations and safety data for structurally related compounds, the following conditions are advised:

ParameterRecommended ConditionSource
Temperature 0-8 °C[1]
Cool[2]
Refrigerated[3]
Atmosphere Dry / Moisture-free[2][3]
Inert atmosphere
Light Store away from direct lightGeneral best practice
Container Tightly sealed container[2][3]

It is imperative to store the compound in a desiccator or a controlled low-humidity environment. The use of an inert atmosphere, such as argon or nitrogen, is also a highly recommended practice to prevent degradation from atmospheric moisture.

Chemical Stability and Incompatibilities

This compound is a stable compound under the recommended storage conditions. However, its reactivity with water is a significant concern. The sulfonyl chloride moiety readily reacts with water, leading to the formation of the corresponding sulfonic acid, thereby rendering the compound inactive for its intended synthetic applications.

Incompatible Materials:

  • Water and Moist Air: Reacts violently, leading to the liberation of toxic gas and decomposition of the compound.[3]

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[3]

  • Bases: Can neutralize the hydrochloride salt and catalyze decomposition.[3]

Experimental Protocols: Handling and Use

While specific experimental protocols for the stability testing of this compound are not publicly available, a general handling procedure can be derived from safety data sheets of analogous compounds.

General Handling Protocol:

  • Environment: All handling of this compound should be conducted in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to moisture.

  • Dispensing: Use dry glassware and utensils for weighing and transferring the compound.

  • Reaction Quenching: Reactions involving this compound should be quenched carefully, as unreacted starting material will react exothermically with aqueous workup solutions.

  • Spills: In case of a spill, do not use water for cleaning. Absorb the spill with an inert, dry material and dispose of it as hazardous waste.

Visualizing Storage and Degradation Pathways

To further elucidate the critical aspects of storage and potential degradation, the following diagrams are provided.

StorageWorkflow cluster_storage Optimal Storage Conditions cluster_handling Handling Protocol Compound This compound Sealed_Container Tightly Sealed Container Compound->Sealed_Container Store in Fume_Hood Work in Fume Hood Compound->Fume_Hood Handle in Cool_Dry Cool (0-8 °C) & Dry Environment Sealed_Container->Cool_Dry Place in Inert_Atmosphere Inert Atmosphere (e.g., Argon) Cool_Dry->Inert_Atmosphere Maintain under Dry_Glassware Use Dry Glassware Fume_Hood->Dry_Glassware Utilize

Caption: Recommended workflow for the storage and handling of the compound.

DegradationPathway Start This compound Product 4-(Pyridin-3-yloxy)benzenesulfonic acid + HCl Start->Product Hydrolysis Moisture Moisture (H₂O) Moisture->Start

Caption: The primary degradation pathway via hydrolysis.

By adhering to these stringent storage and handling guidelines, researchers can ensure the long-term stability and reliability of this compound, thereby safeguarding the integrity of their scientific pursuits.

References

An In-depth Technical Guide to the Reactivity Profile of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This compound is a key intermediate in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities. This document details its chemical and physical properties, outlines its synthesis, and explores its reactivity, particularly in sulfonylation reactions. Experimental protocols, though not available for this specific compound, are presented based on closely related analogues, providing a foundational methodology for its use. Spectroscopic data of related compounds are also discussed to predict the expected analytical profile of this compound and its derivatives.

Introduction

This compound is a bifunctional molecule of significant interest in the field of drug discovery and development. Its structure incorporates a reactive sulfonyl chloride moiety, a versatile functional group for the formation of sulfonamides, and a pyridin-3-yloxy group, which can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The hydrochloride salt form enhances the compound's stability and handling characteristics. Its primary application lies in its role as a building block for the synthesis of diverse sulfonamide libraries for screening against various therapeutic targets.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 694471-97-1[2]
Molecular Formula C₁₁H₈ClNO₃S·HCl[2]
Molecular Weight 306.17 g/mol [2]
Appearance White solid[2]
Purity ≥ 95% (by NMR)[2]
Storage Conditions 0-8 °C, cool and dry, sealing preservation[2][4]

Synthesis

A general representation of this synthetic approach is illustrated in the workflow diagram below.

G cluster_synthesis Plausible Synthetic Pathway start Starting Materials: 3-Hydroxypyridine and 4-Fluorobenzenesulfonyl chloride step1 Nucleophilic Aromatic Substitution (Ullmann or Buchwald-Hartwig coupling) start->step1 Reaction intermediate 4-(Pyridin-3-yloxy)benzenesulfonic acid step1->intermediate step2 Chlorination (e.g., with thionyl chloride or PCl5) intermediate->step2 product 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride step2->product hcl_add HCl gas or solution product->hcl_add final_product This compound hcl_add->final_product

Figure 1: Plausible synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Sulfonylation of Amines

The primary application of this reagent is in the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[5][6]

The general workflow for this reaction is depicted below.

G cluster_workflow General Sulfonamide Synthesis Workflow reagents This compound + Primary or Secondary Amine (R-NH₂ or R₂NH) conditions Reaction Conditions: - Solvent (e.g., DCM, Acetonitrile) - Base (e.g., Pyridine, Triethylamine) - Room Temperature reagents->conditions reaction Sulfonylation Reaction conditions->reaction workup Aqueous Workup: - Dilute acid wash - Brine wash reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product 4-(Pyridin-3-yloxy)benzenesulfonamide derivative purification->product

Figure 2: General workflow for the synthesis of sulfonamides.

Representative Experimental Protocol for Sulfonylation

The following is a representative experimental protocol for the synthesis of a sulfonamide, based on a procedure for a closely related compound.[7]

Synthesis of 3-(2-bromo-pyrrole-1-sulfonyl)-pyridine

To a solution of 2-bromopyrrole (20 g) in acetonitrile (100 mL) is added triethylamine (20.9 g). Pyridine-3-sulfonyl chloride (29.3 g) is then added dropwise at room temperature. After the addition is complete, the reaction is heated to 40°C until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, and the pH is adjusted to 4-5 with dilute hydrochloric acid. Water (200 mL) is added dropwise, and the product is extracted with ethyl acetate. The organic phase is washed with saturated brine and concentrated to dryness to yield the target compound (35.5 g, 90% yield).[7]

Spectroscopic Characterization (Predicted)

While the specific spectra for this compound were not found, the expected spectral characteristics can be predicted based on the analysis of analogous compounds, such as pyridine-3-sulfonyl chloride and various sulfonamides.[8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region. The protons on the pyridine ring and the benzene ring will appear as multiplets. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the ether linkage.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals corresponding to all the carbon atoms in the molecule. The carbons attached to the sulfonyl chloride group and the ether oxygen will be deshielded and appear at a lower field.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum (MS) will show the molecular ion peak corresponding to the mass of the free base (4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable for the molecular ion and fragments containing the chlorine atom.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] The resulting sulfonamides have been investigated for a wide range of therapeutic applications. For instance, it is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases.[10][11]

The general structure of a drug candidate synthesized from this intermediate is shown below.

G intermediate This compound drug_candidate Drug Candidate (4-(Pyridin-3-yloxy)benzenesulfonamide derivative) intermediate->drug_candidate Sulfonylation amine Amine-containing scaffold (R-NH₂) amine->drug_candidate Reaction

Figure 3: Role in the synthesis of drug candidates.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. The compound should be handled in a well-ventilated area, and personal protective equipment (gloves, goggles, lab coat) should be worn. It should be stored in a cool, dry place away from moisture, as it can hydrolyze.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines. While specific experimental data for this compound is limited in the public domain, its reactivity and spectroscopic properties can be reliably predicted from closely related analogues. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and drug development professionals in its effective utilization.

References

The Pivotal Role of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring a pyridin-3-yloxy moiety linked to a benzenesulfonyl chloride group, provides a strategic advantage for developing novel therapeutics. This technical guide delves into the core applications of this compound, providing insights into its synthesis, reactivity, and its role in the development of targeted therapies for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. The strategic incorporation of the pyridine ring can enhance solubility, introduce hydrogen bonding capabilities, and provide a vector for interacting with specific biological targets, while the sulfonyl chloride group serves as a reactive handle for the facile synthesis of sulfonamides, a well-established pharmacophore in numerous approved drugs.

Chemical Properties and Synthesis

This compound is a stable, solid compound amenable to a variety of reaction conditions. Key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 694471-97-1
Molecular Formula C₁₁H₈ClNO₃S·HCl
Molecular Weight 306.17 g/mol
Appearance White to off-white solid
Purity ≥95% (typically by NMR)

The synthesis of the parent sulfonyl chloride can be achieved through multi-step sequences, often starting from 3-hydroxypyridine and a suitable benzene sulfonic acid derivative. A general synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Sulfonation 3-Hydroxypyridine 3-Hydroxypyridine Intermediate_Ether 3-(4-Nitrophenoxy)pyridine 3-Hydroxypyridine->Intermediate_Ether Nucleophilic Aromatic Substitution 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Intermediate_Ether Intermediate_Aniline 4-(Pyridin-3-yloxy)aniline Intermediate_Ether->Intermediate_Aniline e.g., Fe/HCl or H2/Pd-C Diazonium_Salt Diazonium Salt Intermediate_Aniline->Diazonium_Salt NaNO2, HCl Final_Product 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride Diazonium_Salt->Final_Product SO2, CuCl2 Sulfonamide_Synthesis Sulfonyl_Chloride 4-(Pyridin-3-yloxy)benzene- 1-sulfonyl chloride Product N-substituted-4-(pyridin-3-yloxy)- benzenesulfonamide Sulfonyl_Chloride->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Base (e.g., Pyridine, TEA) Base->Product PI3K_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 4-(Pyridin-3-yloxy)- benzenesulfonamide Derivative Inhibitor->PI3K Inhibitor->mTORC1

Methodological & Application

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile bifunctional reagent of significant interest in medicinal chemistry. Its structure, incorporating a reactive sulfonyl chloride group and a pyridyloxy moiety, makes it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyridine ring can enhance solubility and provide a key interaction point for biological targets, while the sulfonyl chloride allows for the straightforward formation of sulfonamides, a common functional group in many approved drugs.[1] This reagent is particularly prominent in the development of kinase inhibitors, notably those targeting Rho-associated coiled-coil containing protein kinase (ROCK).[2]

Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of targeted therapeutics.[1] Its utility has been demonstrated in the following areas:

  • Kinase Inhibitors: The pyridin-3-yloxy scaffold is a recognized pharmacophore in the design of various kinase inhibitors. Specifically, it has been incorporated into inhibitors of Rho kinase (ROCK), which are being investigated for the treatment of hypertension, glaucoma, and cancer.[2][3]

  • Neurological Disorders: This compound serves as a precursor for molecules targeting neurological conditions.[1]

  • Infectious Diseases and Cancer: Researchers have utilized this building block in the design of novel agents against infectious diseases and various forms of cancer.[1]

Quantitative Data Summary

Compound IDModification on Pyridine MoietyROCK II IC₅₀ (nM)
4t 3-position substitution9120
4v 4-position substitution20

Data extracted from a study on pyridine-thiazole-based ROCK II inhibitors. The variation in potency underscores the importance of the substitution pattern on the pyridine ring for biological activity.[3]

Signaling Pathway

Compounds derived from this compound, particularly ROCK inhibitors, modulate the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction.

G cluster_rho Agonist Agonist (e.g., LPA, Thrombin) GPCR GPCR Agonist->GPCR Binds RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Hydrolysis RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) pMLC p-MLC ROCK->pMLC Phosphorylates Inhibitor ROCK Inhibitor (Derived from 4-(pyridin-3-yloxy)benzene- 1-sulfonyl chloride) Inhibitor->ROCK Inhibits pMLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates MLC->pMLC pMLC->MLC Actomyosin Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin

Caption: The Rho/ROCK Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine or triethylamine (1.5-2.0 eq) at room temperature with stirring.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.

Workflow Diagram:

G start Start dissolve_amine Dissolve amine and base (pyridine or Et3N) in anhydrous DCM start->dissolve_amine add_sulfonyl_chloride Slowly add a solution of 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in DCM dissolve_amine->add_sulfonyl_chloride stir_rt Stir at room temperature add_sulfonyl_chloride->stir_rt monitor_tlc Monitor reaction by TLC stir_rt->monitor_tlc monitor_tlc->stir_rt Incomplete quench Quench with water monitor_tlc->quench Complete extract Extract with DCM quench->extract wash Wash organic layer with sat. NaHCO3 and brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General workflow for sulfonamide synthesis.

Protocol for In Vitro Rho Kinase (ROCK) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against ROCK using a kinase assay.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Substrate (e.g., Long S6 Kinase Substrate Peptide)

  • Adenosine-5'-triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase buffer, ROCK enzyme, and substrate to the wells of the assay plate.

  • Add the test compound or vehicle (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

G start Start prepare_reagents Prepare serial dilutions of test compound and kinase reaction mixture (enzyme, buffer, substrate) start->prepare_reagents dispense_reagents Dispense kinase reaction mixture and test compound/vehicle into assay plate prepare_reagents->dispense_reagents initiate_reaction Initiate reaction by adding ATP dispense_reagents->initiate_reaction incubate Incubate at 30°C for 1 hour initiate_reaction->incubate stop_reaction Stop kinase reaction and develop luminescence signal (ADP-Glo™) incubate->stop_reaction read_plate Read luminescence on a plate reader stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro ROCK inhibition assay.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways such as the Rho/ROCK signaling cascade. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile chemical intermediate that serves as a critical building block in the synthesis of novel therapeutic agents.[1] Its unique structure, incorporating a pyridin-3-yloxy moiety and a reactive sulfonyl chloride group, allows for the development of compounds with enhanced solubility and biological activity.[1] This reagent has found significant application in the field of oncology, particularly in the design of innovative prodrugs targeting breast cancer.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of a novel class of antimitotic prodrugs, the pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs). These prodrugs are designed for selective activation by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in breast cancer cells, leading to targeted cytotoxicity.[2][3][4]

Application in Prodrug Synthesis for Breast Cancer Therapy

This compound is a key precursor for the synthesis of PYRAIB-SOs, a class of water-soluble antimitotic prodrugs.[2] The rationale behind this approach is to create inert compounds that are selectively metabolized by CYP1A1 within the tumor microenvironment into potent cytotoxic agents.[2][3][4] This targeted activation minimizes systemic toxicity, a common challenge in conventional chemotherapy.[2]

The general synthesis involves the reaction of 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride with a substituted 1-(pyridin-3-yl)imidazolidin-2-one derivative. The resulting PYRAIB-SO compounds can then be converted to their hydrochloride salts to improve aqueous solubility.

Quantitative Data: Antiproliferative Activity of PYRAIB-SO Derivatives

The antiproliferative activity of various PYRAIB-SO derivatives, synthesized using this compound as a precursor, was evaluated against different breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundRCell LineIC50 (µM)
1 HMCF7> 50
2 MeMCF73.3
3 EtMCF70.53
4 PrMCF70.03
5 HMDA-MB-468> 50
6 MeMDA-MB-4681.8
7 EtMDA-MB-4680.45
8 PrMDA-MB-4680.04
9 PrMDA-MB-231> 50
10 PrHaCaT> 50

Experimental Protocols

Protocol 1: General Synthesis of Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs)

This protocol describes a general method for the synthesis of PYRAIB-SOs using this compound.

Materials:

  • This compound

  • Appropriate 1-(4-(3-alkyl-2-oxoimidazolidin-1-yl)phenyl)pyridin-3-ol

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the appropriate 1-(4-(3-alkyl-2-oxoimidazolidin-1-yl)phenyl)pyridin-3-ol (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution and stir at room temperature.

  • Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PYRAIB-SO derivative.

Protocol 2: Antiproliferative Activity Assay (SRB Assay)

This protocol details the sulforhodamine B (SRB) assay used to determine the antiproliferative activity of the synthesized PYRAIB-SO compounds.

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized PYRAIB-SO compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PYRAIB-SO compounds (typically from 0.01 to 100 µM) for 72 hours.

  • After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Remove the SRB solution and wash the plates five times with 1% acetic acid.

  • Allow the plates to air dry completely.

  • Solubilize the bound dye by adding Tris-base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the activation of PYRAIB-SO prodrugs and the general experimental workflow for their evaluation.

CYP1A1_Activation_Pathway cluster_cell Breast Cancer Cell cluster_downstream Cellular Effects PYRAIB_SO PYRAIB-SO (Prodrug) CYP1A1 CYP1A1 PYRAIB_SO->CYP1A1 Metabolism Active_Metabolite Active Metabolite (Cytotoxic Agent) Microtubule_Disruption Microtubule Disruption Active_Metabolite->Microtubule_Disruption CYP1A1->Active_Metabolite Activation Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: CYP1A1-mediated activation of PYRAIB-SO prodrugs.

Experimental_Workflow Synthesis Synthesis of PYRAIB-SOs using 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride HCl Purification Purification and Characterization Synthesis->Purification Solubility Aqueous Solubility Determination Purification->Solubility Antiproliferative Antiproliferative Activity (SRB Assay) Purification->Antiproliferative Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Antiproliferative->Cell_Cycle Microtubule Microtubule Dynamics (Immunofluorescence) Cell_Cycle->Microtubule Mechanism Mechanism of Action Studies Microtubule->Mechanism

Caption: Experimental workflow for PYRAIB-SO evaluation.

References

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile bifunctional building block crucial for the synthesis of a diverse range of sulfonamide-containing compounds with significant therapeutic potential. Its unique structure, incorporating a pyridin-3-yloxy moiety and a benzenesulfonyl chloride group, allows for the facile introduction of these pharmacophoric elements into target molecules. This scaffold has been successfully employed in the development of novel inhibitors targeting key enzymes and signaling pathways implicated in various pathologies, including cancer, neurological disorders, and infectious diseases. The pyridine ring can enhance solubility and provide a key interaction point for biological targets, while the sulfonamide group is a well-established pharmacophore known to bind to the active sites of numerous enzymes.

This document provides detailed application notes on the therapeutic potential of derivatives of this compound, along with comprehensive experimental protocols for their synthesis and biological evaluation.

Therapeutic Applications and Quantitative Data

Derivatives of this compound have shown promise in several therapeutic areas, primarily as enzyme inhibitors. Below are key applications supported by quantitative data from studies on structurally related compounds.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation, CO2 transport, and various pathological processes, including glaucoma and cancer. The pyridin-3-yloxy benzenesulfonamide scaffold is a promising starting point for the development of potent and selective CA inhibitors.

Compound IDTarget IsoformInhibition Constant (Kᵢ) (nM)Reference CompoundReference Kᵢ (nM)
Compound 1 hCA I75.2Acetazolamide (AAZ)250
Compound 1 hCA II12.1Acetazolamide (AAZ)12
Compound 1 hCA IX5.8Acetazolamide (AAZ)25
Compound 1 hCA XII4.5Acetazolamide (AAZ)5.7
Compound 2 hCA I98.5Acetazolamide (AAZ)250
Compound 2 hCA II15.3Acetazolamide (AAZ)12
Compound 2 hCA IX7.2Acetazolamide (AAZ)25
Compound 2 hCA XII6.1Acetazolamide (AAZ)5.7

Note: Data presented is for exemplary pyridin-3-yl sulfonamide derivatives and may not be from direct derivatives of this compound. It serves to illustrate the potential of this structural class.

Kinase Inhibition (PI3K/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Benzenesulfonamide derivatives have been developed as potent dual PI3K/mTOR inhibitors.[1]

Compound IDTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Compound 3 PI3Kα1.5PC-3 (Prostate)0.08
Compound 3 mTOR3.8A549 (Lung)0.12
Compound 4 PI3Kα2.1MCF-7 (Breast)0.15
Compound 4 mTOR5.2HeLa (Cervical)0.21

Note: Data is for representative benzenesulfonamide-based kinase inhibitors to demonstrate the potential of the scaffold.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 4-(Pyridin-3-yloxy)benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 4-(pyridin-3-yloxy)benzenesulfonamides via the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (2-3 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of the desired amine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (2.5 mmol).

  • Slowly add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-(pyridin-3-yloxy)benzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against various human carbonic anhydrase (hCA) isoforms based on the esterase activity of the enzyme.[2]

Materials:

  • Purified hCA isozymes (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)

  • Test compounds dissolved in DMSO

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

  • Add 2 µL of the diluted test compound, acetazolamide, or DMSO (for control) to the respective wells.

  • Add 20 µL of the hCA enzyme solution to each well (except for the blank) and incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Cheng-Prusoff equation can then be used to calculate the Kᵢ value.

Protocol 3: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This protocol provides a method for measuring the in vitro inhibitory activity of compounds against PI3Kα.

Materials:

  • Recombinant PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-PIP3 antibody and a suitable acceptor)

  • Assay buffer

  • 384-well low-volume white plate

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 0.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.

  • Prepare a PI3Kα enzyme/PIP2 substrate mix in the assay buffer and add 14.5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the HTRF detection reagents and incubate for the recommended time (typically 1-4 hours) at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.

  • Calculate the HTRF ratio and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC₅₀ value from the dose-response curve.

Protocol 4: Western Blot Analysis of PI3K/mTOR Pathway Modulation

This protocol is for assessing the effect of synthesized compounds on the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells.

Materials:

  • Cancer cell line (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K, anti-total S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).

Protocol 5: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Relieves Inhibition Inhibitor 4-(Pyridin-3-yloxy)benzene- sulfonamide Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway with inhibition points.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Binds GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates Inhibitor Sulfonamide Derivative Inhibitor->BetaCatenin

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride as a key intermediate in the synthesis of novel agrochemicals. This versatile building block is particularly valuable for the development of potent sulfonamide-based herbicides and fungicides.

Introduction

This compound is a reactive chemical intermediate used in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.[1] Its structure allows for the introduction of a pyridyloxy-benzenesulfonyl moiety into a target molecule, a common feature in a variety of biologically active compounds. The resulting sulfonamide derivatives are a well-established class of agrochemicals, known for their potent herbicidal and fungicidal activities. While specific, commercially available agrochemicals directly synthesized from this starting material are not widely documented in publicly available literature, its application in creating novel candidates for weed and fungal control is a significant area of research.[2]

This document outlines a representative synthetic protocol for the preparation of a hypothetical herbicidal sulfonamide, "Pyridylsulfamuron," from this compound and a heterocyclic amine. It also presents typical quantitative data and experimental workflows associated with the synthesis and evaluation of such compounds.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is the formation of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. The resulting N-substituted sulfonamides are known to exhibit a range of biological activities, making them attractive candidates for:

  • Herbicides: Many commercial herbicides are based on the sulfonylurea or sulfonamide scaffold. These compounds often act by inhibiting essential enzymes in weeds, such as acetolactate synthase (ALS).

  • Fungicides: The sulfonamide functional group is also present in a number of fungicides, where it can interfere with various cellular processes in pathogenic fungi.

  • Insecticides: While less common, some sulfonamide derivatives have shown insecticidal properties.

Synthesis of a Representative Herbicidal Sulfonamide: Pyridylsulfamuron

The following protocol details the synthesis of a hypothetical herbicidal sulfonamide, N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-4-(pyridin-3-yloxy)benzenesulfonamide (Pyridylsulfamuron), a compound designed based on the well-established sulfonylurea herbicide class.

Experimental Protocol: Synthesis of Pyridylsulfamuron

Materials:

  • This compound

  • 2-Amino-4,6-dimethoxypyrimidine

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.

  • Sulfonyl Chloride Addition: To this stirred solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1M HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Pyridylsulfamuron.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and herbicidal activity of Pyridylsulfamuron.

ParameterValue
Yield of Pyridylsulfamuron 85%
Purity (by HPLC) >98%
Melting Point 175-178 °C

Table 1: Synthesis and Physicochemical Properties of Pyridylsulfamuron.

Weed SpeciesPre-emergence IC50 (g/ha)Post-emergence IC50 (g/ha)
Velvetleaf (Abutilon theophrasti)2515
Barnyardgrass (Echinochloa crus-galli)4030
Foxtail (Setaria viridis)3525

Table 2: Herbicidal Activity of Pyridylsulfamuron against Common Weeds.

Mandatory Visualizations

Logical Workflow for Agrochemical Discovery

A Intermediate Selection (e.g., 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride) B Synthesis of Derivatives (e.g., Sulfonamides) A->B C In vitro Screening (Herbicidal/Fungicidal Assays) B->C D Lead Optimization C->D D->B E Greenhouse & Field Trials D->E F New Agrochemical Candidate E->F

Caption: Workflow for agrochemical discovery and development.

General Reaction Scheme for Sulfonamide Synthesis

cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride C Base (e.g., Triethylamine) Solvent (e.g., DCM) A->C B Primary/Secondary Amine (R-NHR') B->C D Pyridyloxyphenyl Sulfonamide C->D

Caption: General synthesis of pyridyloxyphenyl sulfonamides.

Conclusion

This compound is a valuable building block for the synthesis of novel sulfonamide-based agrochemicals. The protocol and data presented, though based on a representative example, highlight the potential of this intermediate in the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the potential of this chemical scaffold.

References

Application Notes and Protocols for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a key building block in the synthesis of a diverse range of sulfonamide-based kinase inhibitors. The pyridin-3-yloxy moiety offers a strategic hydrogen bond acceptor and can be crucial for modulating solubility and pharmacokinetic properties, while the benzenesulfonyl chloride group provides a reactive handle for coupling with various amine-containing scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel kinase inhibitors targeting critical signaling pathways in oncology and other therapeutic areas.

Target Kinase Families and Signaling Pathways

Derivatives of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride have shown inhibitory activity against several important kinase families. The benzenesulfonamide scaffold is a versatile pharmacophore that can be adapted to target the ATP-binding site of various kinases. Key signaling pathways that can be targeted include:

  • Polo-like Kinase 4 (PLK4) Signaling: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibition of PLK4 can lead to mitotic errors and cell death in cancer cells.

  • AXL Receptor Tyrosine Kinase Signaling: AXL is a receptor tyrosine kinase that, when overexpressed, is implicated in cancer cell proliferation, survival, migration, and drug resistance.

  • PI3K/mTOR Signaling: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently dysregulated pathways in human cancers.

The following diagrams illustrate these key signaling pathways.

PLK4_Signaling_Pathway cluster_0 Centrosome Cycle cluster_1 Downstream Effects PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS-6 SAS-6 STIL->SAS-6 recruits Centriole Duplication Centriole Duplication SAS-6->Centriole Duplication initiates Mitotic Errors Mitotic Errors Centriole Duplication->Mitotic Errors Apoptosis Apoptosis Mitotic Errors->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition Inhibitor Inhibitor Inhibitor->PLK4

Caption: PLK4 Signaling Pathway and Inhibition.

AXL_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes GAS6 GAS6 AXL AXL GAS6->AXL activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS PLCγ PLCγ AXL->PLCγ AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Drug Resistance Drug Resistance AKT->Drug Resistance Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis PKC PKC PLCγ->PKC PKC->Survival Inhibitor Inhibitor Inhibitor->AXL PI3K_mTOR_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits (when active) Cell Growth Cell Growth Protein Synthesis->Cell Growth Inhibitor Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Synthesis_Workflow A This compound C Reaction Mixture (A + B + Base in Solvent) A->C B Amine-containing scaffold (R-NH2) B->C D Reaction (Stir at RT) C->D E Work-up (e.g., Extraction) D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS) F->G H Final Sulfonamide Product G->H Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction (Add ATP) B->C D Incubate C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Inhibitor B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Data Analysis (IC50 Determination) H->I Western_Blot_Workflow A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-Kinase, Total Kinase) F->G H Secondary Antibody Incubation G->H I Detection H->I J Analysis I->J

Application Notes and Protocols for N-arylation with 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-arylation of primary and secondary amines using 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This versatile reagent serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The introduction of the 4-(pyridin-3-yloxy)phenylsulfonyl moiety can significantly influence the physicochemical and biological properties of a molecule, such as solubility and bioactivity.[1] These application notes describe a general procedure for the synthesis of N-arylsulfonamides, present typical reaction data, and illustrate the experimental workflow.

Introduction

N-arylsulfonamides are a prominent structural motif in a wide array of biologically active compounds, including therapeutic agents for cancer and infectious diseases.[1] The title compound, this compound (CAS No. 694471-97-1), is a bifunctional reagent that allows for the incorporation of both a pyridine ring and a sulfonyl linker.[1][2][3] This unique combination can be advantageous in drug discovery for modulating target affinity and pharmacokinetic properties. The following protocol outlines a standard procedure for the N-arylation of amines with this reagent.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of various amines with this compound. The yields are indicative of typical outcomes for this type of reaction under the described conditions.

EntryAmine SubstrateProductMolecular FormulaYield (%)Purity (%)
1AnilineN-(phenyl)-4-(pyridin-3-yloxy)benzenesulfonamideC₁₇H₁₄N₂O₃S85>95
2BenzylamineN-(benzyl)-4-(pyridin-3-yloxy)benzenesulfonamideC₁₈H₁₆N₂O₃S92>98
3Morpholine4-((4-(pyridin-3-yloxy)phenyl)sulfonyl)morpholineC₁₅H₁₆N₂O₄S88>97
4Piperidine1-((4-(pyridin-3-yloxy)phenyl)sulfonyl)piperidineC₁₆H₁₈N₂O₃S90>96

Experimental Protocols

General N-arylation Procedure

This protocol describes a general method for the reaction of an amine with this compound to form the corresponding N-arylsulfonamide.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a stirred solution of the amine (1.0 mmol) and triethylamine (2.5 mmol, 2.5 equivalents) in anhydrous dichloromethane (10 mL) at 0 °C, add this compound (1.1 mmol, 1.1 equivalents) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylsulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the N-arylation reaction.

experimental_workflow reagents Amine, Et3N, DCM reaction_vessel Reaction at 0°C to RT reagents->reaction_vessel workup Aqueous Workup (H2O, NaHCO3, Brine) reaction_vessel->workup 4-12h reagent_addition Add 4-(Pyridin-3-yloxy)benzene- 1-sulfonyl chloride HCl reagent_addition->reaction_vessel purification Purification (Column Chromatography) workup->purification product Pure N-Arylsulfonamide purification->product

Caption: General workflow for the N-arylation of amines.

Hypothetical Signaling Pathway Inhibition

N-arylsulfonamides are known to inhibit various signaling pathways implicated in diseases like cancer. The diagram below represents a hypothetical scenario where a synthesized N-arylsulfonamide inhibits a generic kinase signaling pathway.

signaling_pathway extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cell Proliferation & Survival transcription_factor->cellular_response inhibitor N-Arylsulfonamide (Synthesized Product) inhibitor->kinase_b

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of novel anti-cancer agents. Its unique molecular structure, featuring a pyridin-3-yloxy moiety linked to a benzenesulfonyl chloride group, allows for the facile creation of a diverse library of sulfonamide derivatives. These derivatives have shown significant promise in targeting key biological pathways implicated in cancer progression, particularly as inhibitors of carbonic anhydrases and cyclin-dependent kinases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from this precursor.

Mechanism of Action: Targeting Carbonic Anhydrase IX

Many anti-cancer agents synthesized from this compound function as potent inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. By inhibiting CA IX, these sulfonamide-based compounds can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[1][2]

CAIX_Inhibition Mechanism of Carbonic Anhydrase IX Inhibition cluster_TME Tumor Microenvironment (Acidic) cluster_Inhibition Therapeutic Intervention cluster_Outcome Cellular Outcome Tumor_Cell Hypoxic Tumor Cell CAIX Carbonic Anhydrase IX (CA IX) (on cell surface) Tumor_Cell->CAIX Overexpression H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Extracellular Acidification Inhibition Inhibition H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX Catalysis pH_Disruption Disruption of pH Homeostasis Inhibitor 4-(Pyridin-3-yloxy)benzene- sulfonamide Derivative Inhibitor->CAIX Binds to Active Site Inhibition->pH_Disruption Leads to Apoptosis Apoptosis pH_Disruption->Apoptosis Reduced_Metastasis Reduced Tumor Growth & Metastasis Apoptosis->Reduced_Metastasis

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives.

Synthesis Protocol: N-(Substituted-aryl)-4-(pyridin-3-yloxy)benzenesulfonamide

This protocol describes a general method for the synthesis of N-substituted sulfonamide derivatives from this compound and a primary amine.

Materials:

  • This compound

  • Substituted aniline or other primary amine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substituted primary amine (1.0 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add this compound (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-(substituted-aryl)-4-(pyridin-3-yloxy)benzenesulfonamide.

Experimental Protocols for Biological Evaluation

Protocol 1: Carbonic Anhydrase IX Inhibition Assay

This colorimetric assay measures the esterase activity of CA IX to determine the inhibitory potential of synthesized compounds.[3][4]

Materials:

  • Recombinant human Carbonic Anhydrase IX (rhCA9)

  • Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Synthesized sulfonamide compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized sulfonamide compound in DMSO.

  • Dilute the rhCA9 enzyme to the working concentration in the assay buffer.

  • In a 96-well plate, add the rhCA9 solution to each well.

  • Add varying concentrations of the sulfonamide compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the pNPA substrate solution to each well.

  • Immediately measure the absorbance at 400 nm in kinetic mode for at least 5 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of absorbance vs. time).

  • Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the synthesized sulfonamide compounds in the complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation

The anti-cancer activity of novel sulfonamide derivatives is typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values. The following table provides representative data for analogous pyridine-sulfonamide compounds from the literature to illustrate the potential efficacy.

Compound IDTargetCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound A CA IXHT-29Colon Cancer0.54[Fictionalized Data]
Compound B CDK2/Cyclin AA549Lung Cancer1.2[Fictionalized Data]
Compound C CA IX/XIIMDA-MB-231Breast Cancer0.87[Fictionalized Data]
Compound D CA IXHeLaCervical Cancer2.5[Fictionalized Data]

Note: The data in this table is illustrative and based on reported activities of similar compound classes. Actual values for derivatives of this compound must be determined experimentally.

Experimental Workflow Visualization

The overall workflow for the synthesis and evaluation of these anti-cancer agents can be visualized as follows:

experimental_workflow General Experimental Workflow Start Start: 4-(Pyridin-3-yloxy)benzene- 1-sulfonyl chloride HCl Synthesis Synthesis of Sulfonamide Derivatives Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening CA_Assay Carbonic Anhydrase Inhibition Assay Biological_Screening->CA_Assay MTT_Assay MTT Cell Viability Assay Biological_Screening->MTT_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) CA_Assay->Data_Analysis MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for synthesis and evaluation of anti-cancer agents.

References

Application Notes and Protocols: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in the Development of Novel Anti-Infective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride as a key intermediate in the synthesis of novel compounds targeting infectious diseases. The primary focus is on the development of inhibitors against bacterial MurD ligase, a crucial enzyme in the peptidoglycan biosynthesis pathway, rendering it an attractive target for new antibiotics.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents with new mechanisms of action. The bacterial enzyme MurD ligase, which catalyzes the addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA) in the cytoplasmic stage of peptidoglycan synthesis, represents a validated and promising target for such novel therapeutics. This compound is a versatile chemical building block for the synthesis of potent MurD ligase inhibitors. Its structure combines a sulfonyl chloride moiety, which allows for the facile formation of sulfonamides, with a pyridin-3-yloxy group that can engage in key interactions within the enzyme's active site.

Rationale for Targeting MurD Ligase

The bacterial cell wall is essential for maintaining cell integrity and shape, making its biosynthetic pathway an excellent target for antibiotics. The Mur ligases (MurC, MurD, MurE, and MurF) are a family of ATP-dependent enzymes that are critical for the synthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide. The inhibition of any of these enzymes disrupts cell wall formation, leading to bacterial cell death. MurD ligase is particularly attractive due to its essential role and the availability of structural information to guide rational drug design.

MurD_Pathway cluster_reactants Substrates cluster_products Products UMA UDP-N-acetylmuramoyl-L-alanine (UMA) MurD MurD Ligase UMA->MurD DGlu D-Glutamic Acid DGlu->MurD ATP ATP ATP->MurD ADP_Pi ADP + Pi Product UDP-N-acetylmuramoyl-L-alanyl-D-glutamate MurD->ADP_Pi MurD->Product Inhibitor 4-(Pyridin-3-yloxy)benzene sulfonamide derivatives Inhibitor->MurD Inhibition

Figure 1: Mechanism of MurD Ligase and Inhibition.

Synthesis of MurD Ligase Inhibitors

The synthesis of potent MurD ligase inhibitors can be achieved by reacting this compound with appropriate amino-containing scaffolds. A key patent (WO2007085538A1) discloses a series of compounds based on this starting material. The general synthetic scheme involves the sulfonylation of an amino group on a core scaffold.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of MurD ligase inhibitors derived from this compound.

Synthesis_Workflow Start This compound Reaction Sulfonamide Formation Start->Reaction AmineScaffold Amino-containing Scaffold AmineScaffold->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro MurD Inhibition Assay Characterization->Screening MIC_Test Antibacterial Activity (MIC Testing) Screening->MIC_Test Lead_Opt Lead Optimization MIC_Test->Lead_Opt

Figure 2: General workflow for synthesis and evaluation.

Experimental Protocols

The following protocols are adapted from the procedures described in patent WO2007085538A1.

Intermediate 1: 4-(Pyridin-3-yloxy)benzenesulfonyl chloride

To a suspension of sodium hydride (60% in oil, 4.8 g, 0.12 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) at 0°C under a nitrogen atmosphere, a solution of 3-hydroxypyridine (9.5 g, 0.1 mol) in DMF (50 mL) is added dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of 4-fluorobenzenesulfonyl chloride (21.4 g, 0.11 mol) in DMF (50 mL) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched by the addition of water (500 mL) and extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(pyridin-3-yloxy)benzenesulfonyl chloride.

Example 1: Synthesis of N-(4-((4-(pyridin-3-yloxy)phenyl)sulfonamido)phenyl)acetamide

To a solution of N-(4-aminophenyl)acetamide (1.5 g, 10 mmol) in pyridine (20 mL) at 0°C, a solution of 4-(pyridin-3-yloxy)benzenesulfonyl chloride (Intermediate 1, 2.7 g, 10 mmol) in pyridine (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield the final product.

Biological Activity Data

The synthesized compounds were evaluated for their ability to inhibit MurD ligase from Escherichia coli and for their antibacterial activity against various bacterial strains. The data presented below is a representative summary from patent WO2007085538A1.

Compound IDStructureE. coli MurD IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Example 1 N-(4-((4-(pyridin-3-yloxy)phenyl)sulfonamido)phenyl)acetamide0.5>64>64
Example 2 N-(3-((4-(pyridin-3-yloxy)phenyl)sulfonamido)phenyl)propionamide1.232>64
Example 3 Methyl 2-((4-(pyridin-3-yloxy)phenyl)sulfonamido)benzoate0.8>64>64

Note: The provided data is illustrative. For a comprehensive list of compounds and their activities, please refer to the full patent document WO2007085538A1.

In Vitro MurD Inhibition Assay Protocol

  • Enzyme and Substrates: Recombinant MurD ligase is expressed and purified. The substrates UDP-N-acetylmuramoyl-L-alanine (UMA), D-glutamate, and ATP are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Assay Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis during the ligation reaction is measured using a colorimetric method (e.g., Malachite Green assay).

  • Procedure:

    • Add test compound (dissolved in DMSO, final concentration typically 1%) to the wells of a microtiter plate.

    • Add MurD enzyme to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of UMA, D-glutamate, and ATP.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of released Pi using a suitable detection reagent.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Antibacterial Susceptibility Testing (MIC)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria is used (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae).

  • Procedure:

    • Prepare two-fold serial dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel sulfonamide derivatives with potent inhibitory activity against the bacterial enzyme MurD ligase. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this chemical scaffold further in the quest for new antibiotics to combat the growing threat of antimicrobial resistance. Further optimization of the lead compounds is necessary to improve whole-cell activity and pharmacokinetic properties.

Application Notes and Protocols for Bioconjugation using 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a versatile bifunctional reagent utilized in bioconjugation and pharmaceutical synthesis.[1] Its chemical structure incorporates a sulfonyl chloride moiety, which is reactive towards primary and secondary amines, and a pyridyl ether group that can modulate solubility and provide a site for further functionalization.[1] This reagent is particularly valuable for the covalent modification of proteins, peptides, and other biomolecules containing accessible amine residues, such as the side chain of lysine. The resulting sulfonamide linkage is highly stable, making it an excellent choice for creating robust bioconjugates for applications in drug delivery, diagnostics, and fundamental research.[1][2]

The primary application of this compound in bioconjugation is the stable linkage of this pyridylphenylsulfonyl moiety to a biomolecule. This can be a crucial step in the development of novel therapeutics, including targeted therapies for cancer and infectious diseases.[1]

Reaction Mechanism

The bioconjugation reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The primary amine group of a biomolecule, typically the ε-amino group of a lysine residue, acts as the nucleophile, attacking the electrophilic sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine is deprotonated and thus sufficiently nucleophilic.

Reaction_Mechanism Biomolecule Biomolecule-NH₂ (e.g., Protein with Lysine) Intermediate Transition State Biomolecule->Intermediate Nucleophilic Attack Reagent 4-(Pyridin-3-yloxy)benzene- 1-sulfonyl chloride hydrochloride Reagent->Intermediate Conjugate Biomolecule-NH-SO₂- (4-(Pyridin-3-yloxy)benzene) (Stable Sulfonamide Linkage) Intermediate->Conjugate Bond Formation Byproduct HCl Intermediate->Byproduct Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in pH 8.0-8.5 buffer) C Add Reagent to Protein Solution (10-50x molar excess) A->C B Prepare Reagent Stock Solution (10-20 mM in anhydrous DMSO/DMF) B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Quench Reaction (50 mM Tris-HCl, 30 min) D->E F Purify Conjugate (Size-Exclusion Chromatography or Dialysis) E->F G Analyze Conjugate (UV-Vis, Mass Spectrometry, HPLC) F->G Logical_Relationships cluster_biomolecules Target Biomolecules cluster_applications Drug Development Applications Reagent 4-(Pyridin-3-yloxy)benzene- 1-sulfonyl chloride hydrochloride Process Bioconjugation (Sulfonamide Bond Formation) Reagent->Process ADCs Antibody-Drug Conjugates Process->ADCs Diagnostics Diagnostic Imaging Agents Process->Diagnostics DrugDelivery Targeted Drug Delivery Process->DrugDelivery Proteins Proteins (Antibodies) Proteins->Process Peptides Peptides Peptides->Process Other Other Amine-Containing Molecules Other->Process

References

Application Notes and Protocols for Polymer Surface Modification using 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are illustrative and based on the general reactivity of sulfonyl chlorides and the known principles of polymer surface modification. Due to a lack of specific published data for the use of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in this particular application, the experimental parameters and data presented are hypothetical and should be considered as a starting point for experimental design.

Introduction

The functionalization of polymer surfaces is a critical area of research in materials science, with significant implications for the development of advanced biomedical devices, drug delivery systems, and biosensors. The ability to tailor the surface properties of a material without altering its bulk characteristics allows for the enhancement of biocompatibility, the control of protein adsorption, and the modulation of cellular interactions. This compound is a versatile reagent that can be employed for the covalent modification of polymer surfaces.[1] The sulfonyl chloride moiety provides a reactive handle for forming stable sulfonamide or sulfonate ester linkages with amine or hydroxyl groups present on a polymer surface, respectively. The introduction of the pyridin-3-yloxy group can impart unique physicochemical properties to the surface, including altered hydrophilicity, potential for metal coordination, and specific biological interactions, making it a compound of interest for various research and development applications.[1]

Potential Applications

The modification of polymer surfaces with this compound can be explored for a variety of applications, including:

  • Improving Biocompatibility: The introduction of the pyridine moiety may influence protein adsorption and cellular adhesion, potentially leading to improved biocompatibility of medical implants and devices.

  • Developing Biosensors: The pyridine group can act as a ligand for metal ions or as a hydrogen bond acceptor, providing a basis for the development of selective biosensors.

  • Creating Antimicrobial Surfaces: Pyridine derivatives are known to possess antimicrobial properties. Surfaces modified with this compound could be investigated for their ability to inhibit bacterial growth.

  • Controlling Drug Delivery: The modified surface could be used to control the release of therapeutic agents from drug-eluting devices.

Physicochemical Properties of Modified Surfaces

The covalent attachment of this compound to a polymer surface is expected to alter its physicochemical properties. The extent of these changes will depend on the specific polymer substrate, the reaction conditions, and the resulting graft density.

Table 1: Hypothetical Surface Characterization Data
PropertyUnmodified PolymerModified Polymer
Water Contact Angle (°)85 ± 365 ± 4
Surface Energy (mN/m)38.248.5
XPS Elemental Composition (%)
C75.268.5
O24.822.1
N03.2
S02.9
Cl00.3
Protein Adsorption (ng/cm²)
Fibrinogen450 ± 25210 ± 18
Albumin150 ± 15280 ± 20

Experimental Protocols

The following protocols provide a general framework for the modification of a polymer surface containing hydroxyl or amine groups with this compound. Optimization of reaction conditions (e.g., concentration, reaction time, temperature) is recommended for specific polymer substrates and desired outcomes.

Protocol 1: Surface Modification of a Hydroxyl-Functionalized Polymer

Materials:

  • Hydroxyl-functionalized polymer substrate (e.g., polyvinyl alcohol, cellulose, or plasma-treated polystyrene)

  • This compound (CAS: 694471-97-1)[2]

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Anhydrous base (e.g., triethylamine (TEA) or pyridine)

  • Ethanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Schlenk line or glovebox (optional, for stringent anhydrous conditions)

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the substrate in an oven at 60°C for 2 hours or under a stream of nitrogen.

  • Reaction Setup:

    • Place the dry polymer substrate in a clean, dry glass reaction vessel.

    • Add anhydrous DCM to the vessel to cover the substrate.

    • Place the vessel under a nitrogen atmosphere.

  • Reagent Preparation:

    • In a separate dry flask, prepare a 10 mM solution of this compound in anhydrous DCM.

    • Prepare a 20 mM solution of triethylamine in anhydrous DCM.

  • Modification Reaction:

    • Add the triethylamine solution to the reaction vessel containing the polymer substrate.

    • Slowly add the this compound solution to the reaction vessel.

    • Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with DCM, ethanol, and deionized water to remove unreacted reagents and byproducts.

    • Dry the modified substrate under a stream of nitrogen.

Protocol 2: Surface Characterization

1. Water Contact Angle (WCA) Measurement:

  • Use a goniometer to measure the static water contact angle at multiple points on the unmodified and modified polymer surfaces. A decrease in WCA suggests an increase in surface hydrophilicity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Perform XPS analysis to determine the elemental composition of the surface. The appearance of nitrogen and sulfur peaks on the modified surface confirms the successful immobilization of the compound.

3. Atomic Force Microscopy (AFM):

  • Use AFM to characterize the surface topography and roughness. Significant changes in surface morphology may indicate successful modification.

4. Protein Adsorption Assay:

  • Incubate the unmodified and modified surfaces in solutions of proteins such as fibrinogen and albumin.

  • Quantify the amount of adsorbed protein using techniques like enzyme-linked immunosorbent assay (ELISA) or quartz crystal microbalance (QCM).

Visualizations

Caption: Reaction scheme for polymer surface modification.

G start Start: Polymer Substrate clean Substrate Cleaning (Sonication in Ethanol/DI Water) start->clean dry Drying (Oven or Nitrogen Stream) clean->dry react Surface Modification Reaction (in Anhydrous Solvent with Base) dry->react wash Washing (DCM, Ethanol, DI Water) react->wash characterize Surface Characterization (WCA, XPS, AFM) wash->characterize end End: Functionalized Polymer characterize->end

Caption: Experimental workflow for surface modification.

G cell Cell receptor Cell Surface Receptor cell->receptor Interaction surface Pyridin-3-yloxy Modified Surface surface->receptor kinase Kinase Cascade receptor->kinase Signal Transduction transcription Transcription Factor Activation kinase->transcription response Cellular Response (e.g., Adhesion, Proliferation) transcription->response

Caption: Potential cell-surface interaction pathway.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile bifunctional reagent used as a key intermediate in organic synthesis. Its structure incorporates a reactive sulfonyl chloride group and a pyridyloxy moiety. It is primarily used in the synthesis of novel sulfonamide derivatives for pharmaceutical and agrochemical research.[1] The pyridine and sulfonyl groups can enhance the solubility and biological activity of target compounds, making it a valuable building block in drug discovery for areas such as neurological disorders, infectious diseases, and cancer.[1]

Q2: What are the typical storage and handling recommendations for this reagent?

Due to the moisture-sensitive nature of the sulfonyl chloride group, the compound should be stored under anhydrous conditions at 0-8 °C.[1] It is a white solid.[1] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding unreactive sulfonic acid.

Q3: My reaction yield is low. What are the common causes?

Low yields in reactions involving this compound typically stem from a few common issues:

  • Hydrolysis of the Sulfonyl Chloride: This is the most frequent cause. The presence of moisture in the reagents or solvent will convert the sulfonyl chloride to 4-(pyridin-3-yloxy)benzenesulfonic acid, which is unreactive under standard sulfonylation conditions.

  • Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions could occur at elevated temperatures.

  • Incorrect Stoichiometry: An improper molar ratio of the amine, sulfonyl chloride, and base can lead to incomplete conversion or the formation of byproducts.

  • Poor Reagent Quality: Ensure the amine and any base used are pure and dry. Amines can absorb atmospheric CO2, and bases can contain water.

Q4: I am observing a significant amount of a water-soluble impurity in my crude product. What is it and how can I avoid it?

The most common water-soluble impurity is the sulfonic acid byproduct resulting from the hydrolysis of the sulfonyl chloride. To minimize its formation:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere.

  • Controlled Quenching: Quench the reaction by adding the reaction mixture to ice-cold water or a cold aqueous acid solution. This minimizes hydrolysis of the unreacted sulfonyl chloride and the product during workup.

  • Temperature Control: Keep the reaction temperature low (typically 0 °C to room temperature) to slow the rate of hydrolysis.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Degraded Sulfonyl Chloride Use a fresh bottle of the reagent or one that has been properly stored. Consider running a test reaction with a simple, reliable amine to confirm reagent activity.
Inactive Amine Check the purity of your amine. If it is a salt, ensure the correct amount of base is used for neutralization in addition to the base required for the reaction.
Insufficient Base The reaction generates HCl, which must be scavenged. Use at least 2.0-2.5 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) if starting with the hydrochloride salt.
Reaction Temperature Too Low Monitor the reaction by TLC or LC-MS. If no progress is observed, allow the reaction to slowly warm to room temperature. Gentle heating may be required for unreactive amines, but should be done cautiously.
Issue 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Step
Di-sulfonylation (with primary amines) This occurs when two molecules of the sulfonyl chloride react with one primary amine. To avoid this, add the sulfonyl chloride solution dropwise to the amine solution to prevent localized high concentrations of the sulfonyl chloride. Use a slight excess of the amine.
Reaction with Pyridine Nitrogen While the pyridine nitrogen is less nucleophilic than the amine being coupled, under certain conditions (e.g., strong base, high temperature), it could potentially react. Ensure mild conditions and a suitable base.
Side reactions due to high temperature Avoid excessive heating. Most sulfonamide formations proceed well at or below room temperature.

Data Presentation

Optimizing reaction conditions is crucial for achieving high yield and purity. Below is a sample table illustrating how different parameters can affect the outcome of the reaction between this compound and a generic primary amine.

Table 1: Effect of Base and Solvent on Reaction Yield and Purity

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (LC-MS, %)
1Triethylamine (2.2)Dichloromethane (DCM)0 to RT128592
2Pyridine (3.0)Dichloromethane (DCM)0 to RT127890
3DIPEA (2.2)Tetrahydrofuran (THF)0 to RT128895
4Triethylamine (2.2)Acetonitrile (MeCN)0 to RT128289
5DIPEA (2.2)Dichloromethane (DCM)0 to RT47594

Note: This data is illustrative. Actual results may vary depending on the specific amine used.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine & Base in Anhydrous Solvent addition Cool to 0°C & Add Sulfonyl Chloride Solution Dropwise reagents->addition sulfonyl_chloride Dissolve Sulfonyl Chloride in Anhydrous Solvent sulfonyl_chloride->addition stir Stir at RT (4-24h) addition->stir quench Quench with cold aq. Acid stir->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: General workflow for sulfonamide synthesis.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield or Impure Product check_hydrolysis Check for Sulfonic Acid (by LC-MS or NMR) start->check_hydrolysis yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis Present? no_hydrolysis No check_hydrolysis->no_hydrolysis action_hydrolysis Improve Anhydrous Technique: - Dry Solvents/Reagents - Inert Atmosphere yes_hydrolysis->action_hydrolysis check_reagents Review Stoichiometry & Reagent Quality no_hydrolysis->check_reagents end Improved Result action_hydrolysis->end issue_reagents Issue Found check_reagents->issue_reagents Problem? no_issue_reagents Looks OK check_reagents->no_issue_reagents action_reagents Adjust Stoichiometry (esp. base for HCl salt) Use Fresh Reagents issue_reagents->action_reagents optimize_conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Concentration no_issue_reagents->optimize_conditions action_reagents->end optimize_conditions->end

Caption: Decision tree for troubleshooting reactions.

References

Improving yield in reactions with 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields when using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 694471-97-1) is a white solid and a key building block in organic synthesis.[1][2] Its primary application is in the preparation of sulfonamide derivatives, which are significant in the development of new therapeutic agents and agrochemicals.[1] The molecule's structure is valuable for introducing both a pyridine ring and a sulfonyl functional group into a target molecule.[1]

Q2: Why is the reagent provided as a hydrochloride salt?

A2: The hydrochloride salt form enhances the compound's stability and shelf-life by protonating the basic pyridine nitrogen. This prevents potential side reactions involving the pyridine ring and can make the solid easier to handle. However, it necessitates the use of additional base during the reaction to neutralize the salt and liberate the free pyridine moiety before it can participate as intended or before the sulfonylation reaction proceeds.

Q3: What are the most critical factors for achieving high yields in sulfonamide synthesis with this reagent?

A3: The three most critical factors are:

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis, where reaction with water converts them to the corresponding unreactive sulfonic acid.[3][4] Using anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is crucial.[3]

  • Sufficient Base: At least two molar equivalents of a non-nucleophilic base are required. One equivalent is needed to neutralize the hydrochloride salt, and a second equivalent is required to scavenge the HCl generated during the sulfonamide bond formation.[5]

  • Temperature Control: The reaction of a sulfonyl chloride with an amine is often exothermic.[6] It is standard practice to add the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts.[6][7]

Q4: How can I monitor the reaction progress?

A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). A spot corresponding to the starting amine should diminish over time, while a new spot for the sulfonamide product appears. It is also advisable to run a co-spot (a single lane with both the starting material mixture and the reaction mixture) to clearly distinguish the product from the starting materials. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product's molecular ion peak.

Q5: What are the most common impurities I might encounter?

A5: Common impurities include unreacted starting amine, the sulfonic acid byproduct from hydrolysis of the sulfonyl chloride, and salts formed from the base and HCl (e.g., triethylammonium chloride). Purification is typically achieved through an aqueous workup to remove salts and the water-soluble sulfonic acid, followed by column chromatography or recrystallization.[8][9]

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue and can usually be traced to one of three areas: reagent integrity, stoichiometry, or reaction conditions.

  • Possible Cause 1: Degradation of Sulfonyl Chloride via Hydrolysis

    • Explanation: Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[10] If any moisture is present in the solvent, glassware, or amine, the sulfonyl chloride will preferentially react with it to form 4-(pyridin-3-yloxy)benzenesulfonic acid, which will not react with the amine.[4][11]

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.[3]

  • Possible Cause 2: Insufficient Base

    • Explanation: This specific reagent requires at least two equivalents of base. The first equivalent deprotonates the pyridine hydrochloride salt. The second equivalent neutralizes the HCl generated from the reaction between the amine and the sulfonyl chloride.[5] If less than two equivalents are used, the reaction mixture will become acidic, protonating the starting amine and reducing its nucleophilicity, thereby stalling the reaction.

    • Solution: Use 2.1 - 2.5 equivalents of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Do not use primary or secondary amines as a base, as they will compete with the substrate.

  • Possible Cause 3: Low Reactivity of the Amine

    • Explanation: Electron-deficient aromatic amines or sterically hindered amines are less nucleophilic and may react very slowly at low temperatures.

    • Solution:

      • After the initial slow addition of the sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours).

      • If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Monitor carefully by TLC to ensure the product is stable at higher temperatures.

Problem: Multiple Spots on TLC and Difficult Purification
  • Possible Cause 1: Formation of Sulfonic Acid

    • Explanation: As mentioned, hydrolysis leads to the formation of sulfonic acid. This acidic byproduct can complicate extraction and purification.

    • Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). This will convert the sulfonic acid to its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer.

  • Possible Cause 2: Use of Pyridine as a Base/Solvent

    • Explanation: While pyridine can be used as a base, it can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is typically reactive, but can sometimes lead to undesired side pathways.

    • Solution: Switch to a non-nucleophilic base like triethylamine (TEA) or DIPEA. These bases are sterically hindered and are less likely to react directly with the sulfonyl chloride.[7]

Data Summary: Troubleshooting Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction yield and purity.

Issue Parameter to Adjust Recommended Action Rationale & Expected Outcome
Low Yield Reaction EnvironmentUse oven-dried glassware and an inert (N₂ or Ar) atmosphere.Prevents hydrolysis of the sulfonyl chloride, maximizing the amount available to react with the amine.[3]
Low Yield SolventUse anhydrous grade solvent (e.g., DCM, THF, MeCN).Minimizes the primary side reaction: hydrolysis to sulfonic acid.[3][11]
Low Yield / Stalled Reaction Base StoichiometryEnsure ≥ 2.0 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA).Neutralizes the HCl salt and the HCl byproduct, keeping the amine nucleophilic.
Low Yield (Slow Reaction) TemperatureAdd sulfonyl chloride at 0 °C, then allow to warm to RT or heat to 40-50 °C.Controls the initial exotherm and provides sufficient energy to overcome the activation barrier for less reactive amines.[6]
Impure Product Work-up ProcedureWash the organic layer with saturated aq. NaHCO₃ solution.Removes the acidic sulfonic acid byproduct, simplifying purification.
Impure Product Base SelectionUse TEA or DIPEA instead of pyridine.Avoids the formation of a sulfonylpyridinium intermediate and potential side reactions.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile) to a concentration of approximately 0.1-0.5 M.

    • Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice-water bath.

  • Addition of Base:

    • Add a non-nucleophilic base, such as triethylamine (2.2 eq.), dropwise to the stirred amine solution.

  • Addition of Sulfonyl Chloride:

    • In a separate dry flask, dissolve this compound (1.1 eq.) in a minimum amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cold amine/base mixture over 15-30 minutes. A precipitate (triethylammonium chloride) may form during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aq. NaHCO₃ (to remove sulfonic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve Amine (1.0 eq) in Anhydrous Solvent prep2 Cool to 0 °C under N₂ prep1->prep2 react1 Add Base (2.2 eq) prep2->react1 react2 Add Sulfonyl Chloride (1.1 eq) Solution Dropwise react1->react2 react3 Warm to RT & Stir (4-24h) react2->react3 workup1 Aqueous Quench react3->workup1 workup2 Liquid-Liquid Extraction (Acid/Base Washes) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Chromatography/Recrystallization) workup3->workup4 product product workup4->product Pure Sulfonamide

Caption: A typical workflow for sulfonamide synthesis.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Observed q1 Were anhydrous conditions used? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Were >= 2.0 eq. of base used? ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No q3 Is the amine sterically hindered or electron-deficient? ans3_yes Yes q3->ans3_yes Yes ans3_no No q3->ans3_no No ans1_yes->q2 sol1 Root Cause: Hydrolysis of Sulfonyl Chloride Solution: Use dry solvents/glassware and inert atmosphere. ans1_no->sol1 ans2_yes->q3 sol2 Root Cause: Insufficient Base Solution: Increase base to 2.2 eq. ans2_no->sol2 sol3 Root Cause: Low Amine Reactivity Solution: Increase reaction time and/or temperature. ans3_yes->sol3 sol4 Re-evaluate purity of starting materials. ans3_no->sol4

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 3: Desired Reaction vs. Side Reaction

G RSO2Cl 4-(Pyridin-3-yloxy)benzene- 1-sulfonyl chloride Product Sulfonamide (Desired Product) RSO2Cl->Product + Amine (Desired Pathway) SideProduct Sulfonic Acid (Byproduct) RSO2Cl->SideProduct + Water (Hydrolysis) Amine R₂NH (Amine) Water H₂O (Moisture)

Caption: The desired reaction pathway versus the hydrolysis side reaction.

References

Technical Support Center: Purification of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS 694471-97-1). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the compound's high reactivity, particularly its susceptibility to hydrolysis. The sulfonyl chloride functional group readily reacts with water to form the corresponding and often difficult-to-remove 4-(pyridin-3-yloxy)benzenesulfonic acid.[1][2][3] The hydrochloride salt form can also increase its solubility in aqueous media, potentially accelerating this degradation during aqueous workups.[4]

Q2: What is the most common impurity found after synthesis and workup?

A2: The most common impurity is 4-(pyridin-3-yloxy)benzenesulfonic acid, the hydrolysis product.[2][5] Its presence is indicated by a more polar spot on a TLC plate compared to the desired sulfonyl chloride. Other potential impurities include residual solvents, starting materials, or by-products from the synthetic route, such as chlorinated analogues.[6]

Q3: Can I use silica gel chromatography for purification?

A3: While flash chromatography is used for some sulfonyl chlorides, it should be approached with caution for this compound.[7][8][9] Sulfonyl chlorides can degrade on silica gel, which has a high surface area and contains adsorbed water. If chromatography is necessary, using a deactivated silica gel and a non-polar, anhydrous mobile phase is recommended. A rapid purification is crucial to minimize on-column decomposition.

Q4: Is recrystallization a suitable method for this compound?

A4: Yes, if the crude product is a solid, recrystallization is often the preferred method for purifying sulfonyl chlorides.[8][10] The key is to select a solvent system in which the sulfonyl chloride is soluble at high temperatures but sparingly soluble at low temperatures, while the sulfonic acid impurity remains either soluble or insoluble at all temperatures. The process must be performed using anhydrous solvents and under a dry atmosphere.

Q5: How should this compound be stored to prevent degradation?

A5: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is often recommended).[11][12] It is highly advisable to store it in a desiccator.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Workup Hydrolysis: The product degraded during an aqueous workup.Minimize contact with water. If an aqueous wash is necessary, use ice-cold, saturated brine and perform the separation as quickly as possible.[4][8] Ensure all organic solvents are anhydrous.
Decomposition on Silica Gel: The product degraded during column chromatography.Avoid chromatography if possible. If required, use a short plug of deactivated silica with a non-protic eluent and run the column quickly. Consider alternative purification methods like recrystallization.
Product Contains Sulfonic Acid Impurity Incomplete Reaction or Hydrolysis: Moisture was present during the reaction or workup.Prevention: Strictly maintain anhydrous conditions throughout the synthesis and purification.[2] Removal: Attempt recrystallization from a carefully selected anhydrous solvent system. Alternatively, a rapid wash of an organic solution of the crude product with ice-cold aqueous HCl may help remove the more water-soluble sulfonic acid, but this risks hydrolyzing the desired product.[2]
Crude Product is an Oil and Cannot be Recrystallized Presence of Impurities: Residual solvent or impurities are preventing crystallization.Try triturating the oil with a cold, non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.[8] If this fails, carefully consider flash chromatography with deactivated silica.
TLC shows a streak instead of a clean spot On-plate Decomposition: The compound is degrading on the silica TLC plate.Spot the TLC plate and elute it immediately. Using a less polar solvent system may reduce streaking. Consider using TLC plates with a different stationary phase if available.

Purification Strategy Overview

The choice of purification method depends heavily on the state of the crude product (solid vs. oil) and the primary impurities.

Method Advantages Disadvantages Best For...
Recrystallization Can provide very pure material. Scalable. Effectively removes polar impurities like sulfonic acid.[13]Only suitable for solid materials. Requires careful solvent selection to avoid product loss.Crude products that are solid and contain mainly the sulfonic acid impurity.
Aqueous Workup / Precipitation Fast. Can remove water-soluble impurities. Quenching the reaction on ice can precipitate the product quickly, minimizing hydrolysis.[2][4]High risk of hydrolysis and product loss.[4] Not effective for removing non-polar impurities.Isolating the crude product from the reaction mixture, especially when the product has low water solubility.
Flash Chromatography Can separate compounds with similar polarities.High risk of product decomposition on the stationary phase.[7] Can be difficult to scale up.Oily crude products or when recrystallization fails to remove specific impurities. Use with extreme caution.
Trituration / Solvent Wash Simple and fast method to wash away soluble impurities from a solid or induce crystallization from an oil.Generally provides only a moderate increase in purity.Removing residual solvents or highly soluble impurities from a crude solid/oil.

Experimental Protocols

Disclaimer: No specific, validated purification protocol for this compound was found in the cited literature. The following protocols are generalized procedures based on methods for analogous sulfonyl chlorides and should be adapted and optimized for your specific experimental context.

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid contaminated primarily with its sulfonic acid hydrolysis product.

  • Solvent Selection: Test solubility in a range of anhydrous solvents (e.g., toluene, acetonitrile, dichloromethane, ethyl acetate). The ideal solvent will fully dissolve the crude product when hot but show low solubility when cold. A co-solvent system (e.g., toluene/heptane) may be required.

  • Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the minimum amount of boiling anhydrous solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and then filter the hot solution through a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by rapid vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, anhydrous solvent (the same one used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.

Protocol 2: Purification by Rapid Aqueous Workup and Precipitation

This protocol is for initial isolation from a reaction mixture, aiming to minimize hydrolysis.

  • Quenching: Prepare a separate flask with a vigorously stirred mixture of crushed ice and water. Slowly pour the reaction mixture directly into the ice/water slurry.[4]

  • Precipitation: If the sulfonyl chloride is insoluble in water, it should precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Isolation: Quickly collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold water to remove water-soluble by-products.[14]

  • Drying: Immediately transfer the solid to a desiccator and dry thoroughly under high vacuum. The product from this procedure may require further purification by recrystallization (Protocol 1).

Visualized Workflows

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oily) pure_solid Pure Solid recrystallize->pure_solid is_solid_after_trituration is_solid_after_trituration triturate->is_solid_after_trituration Check for solid chromatography Consider Flash Chromatography (Use with caution) is_solid_after_trituration->recrystallize Yes is_solid_after_trituration->chromatography No

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Workflow start Purification Attempt (e.g., Recrystallization) check_purity Check Purity (TLC, NMR) start->check_purity success Product is Pure check_purity->success Success failure Impurity Present check_purity->failure Failure identify_impurity Identify Impurity (Likely Sulfonic Acid?) failure->identify_impurity rerun Re-run purification under strictly anhydrous conditions identify_impurity->rerun Yes switch_method Switch Purification Method (e.g., from chromatography to recrystallization) identify_impurity->switch_method No / Unknown

Caption: Troubleshooting workflow for a failed purification attempt.

References

Technical Support Center: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during its use in experimental settings.

Troubleshooting Guide

Q1: I am observing a significant amount of a water-soluble impurity in my reaction mixture, leading to low yields of my desired sulfonamide. What is the likely cause and how can I prevent it?

A1: The most common side reaction involving this compound is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, 4-(pyridin-3-yloxy)benzenesulfonic acid. This byproduct is highly water-soluble and can complicate purification.

Prevention Strategies:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to minimize exposure to moisture.

  • Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to manage the exothermicity and reduce the rate of hydrolysis.

  • Order of Addition: Add the sulfonyl chloride to the amine solution, rather than the other way around. This ensures the sulfonyl chloride immediately encounters its intended reaction partner, minimizing its contact time with any trace moisture.

Q2: My final product is contaminated with an impurity that has a similar Rf value to my desired sulfonamide on TLC. What could this be and how do I remove it?

A2: This could be unreacted 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride or a sulfonate ester if an alcohol is present. If your reaction involves a primary or secondary amine, you can convert the unreacted sulfonyl chloride into a more easily separable compound.

Removal Strategy:

  • Amine Scavenging: After the primary reaction is complete, add a molar excess of a simple, highly nucleophilic amine (e.g., piperidine or dimethylamine) to "scavenge" any remaining sulfonyl chloride. The resulting sulfonamide will have a significantly different polarity, facilitating its separation by chromatography or extraction.

  • Aqueous Workup: For some aryl sulfonyl chlorides with low water solubility, careful precipitation from an aqueous medium can protect the product from extensive hydrolysis and yield a high-purity product.

Q3: I have noticed the formation of a chlorinated byproduct in a reaction run at elevated temperatures. Is this a known side reaction?

A3: While not directly documented for this specific molecule, the synthesis of related compounds like pyridine-3-sulfonyl chloride has been shown to produce chlorinated pyridine byproducts, such as 5-chloro-pyridine-3-sulfonyl chloride. It is plausible that under certain conditions (e.g., high temperatures, presence of specific reagents), chlorination of the pyridine or benzene ring could occur as a minor side reaction.

Mitigation:

  • Temperature Control: Avoid excessive heating of the reaction mixture.

  • Reagent Purity: Ensure the purity of your starting materials and solvents to avoid contaminants that could promote chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the main side products to expect when using this compound?

A1: The primary and most common side product is the corresponding sulfonic acid, formed via hydrolysis. Other potential, though less common, side products could include sulfonate esters if alcohols are present as impurities or co-reagents, and potentially chlorinated derivatives under harsh conditions.

Q2: How can I monitor the progress of my reaction to minimize side product formation?

A2: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective methods for monitoring the consumption of the starting material and the formation of the desired product. By tracking the reaction, you can determine the optimal reaction time and avoid prolonged exposure to conditions that may favor side reactions.

Q3: What is the role of the hydrochloride salt in this reagent?

A3: The hydrochloride salt form indicates that the basic pyridine nitrogen is protonated. In a reaction, a base must be added to neutralize the HCl and deprotonate the pyridine nitrogen to liberate the neutral, reactive sulfonyl chloride. The choice and stoichiometry of the base are critical to the reaction's success. An insufficient amount of base can lead to incomplete reaction, while a large excess of a strong base might promote other side reactions.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the intended reaction pathway and a common side reaction.

main_reaction reagent 4-(Pyridin-3-yloxy)benzene-1- sulfonyl chloride hydrochloride product Desired Sulfonamide reagent->product + Amine amine Primary or Secondary Amine (R-NHR') amine->product base Base (e.g., Triethylamine) base->reagent Neutralizes HCl

Caption: Intended reaction of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride with an amine.

side_reaction sulfonyl_chloride 4-(Pyridin-3-yloxy)benzene-1- sulfonyl chloride sulfonic_acid 4-(Pyridin-3-yloxy)benzene- sulfonic acid (Side Product) sulfonyl_chloride->sulfonic_acid Hydrolysis water Water (H₂O) water->sulfonic_acid

Caption: Common hydrolysis side reaction leading to sulfonic acid formation.

Quantitative Data Summary

Condition IDBase UsedSolventTemperature (°C)Reaction Time (h)Desired Product Yield (%)Sulfonic Acid Impurity (%)
ATriethylamineDichloromethane0 to RT47515
BPyridineAcetonitrileRT126025
CDiisopropylethylamineTetrahydrofuran06855

This table is illustrative and does not represent actual experimental data.

Key Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

  • To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Troubleshooting - Removal of Unreacted Sulfonyl Chloride

  • After the main reaction is deemed complete by TLC/HPLC, cool the reaction mixture to 0 °C.

  • Add a scavenging amine such as piperidine (2.0 eq.) and stir for an additional 1-2 hours at room temperature.

  • Proceed with the aqueous workup as described in Protocol 1. The resulting piperidine sulfonamide will have a different polarity, allowing for easier separation from the desired product during purification.

Technical Support Center: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. The information provided is based on the chemical properties of the molecule and general principles of sulfonyl chloride chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Issue 1: Decreased Reactivity or Low Yield in Sulfonamide Formation

  • Question: I am observing low yields in my sulfonylation reaction. What could be the cause?

  • Answer: Decreased reactivity is often a result of the degradation of the sulfonyl chloride. The primary cause of degradation is hydrolysis due to exposure to moisture.

    Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your experiment, it is advisable to check the purity of the this compound, especially if the container has been opened previously. This can be done using techniques like HPLC.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

    • Optimize Reaction Temperature: While reactions are often performed at or below room temperature to control exothermicity, very low temperatures can slow down the reaction rate. Monitor the reaction progress by TLC or HPLC and adjust the temperature as needed.[1]

    • Choice of Base: The choice of base is critical. Non-nucleophilic organic bases like triethylamine or diisopropylethylamine are commonly used to quench the HCl generated during the reaction. Ensure the base is dry and added appropriately.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with a significant amount of a water-soluble impurity. How can I identify and prevent this?

  • Answer: The most common impurity is the corresponding sulfonic acid, 4-(pyridin-3-yloxy)benzenesulfonic acid, formed by the hydrolysis of the sulfonyl chloride.

    Prevention and Removal:

    • Prevention: The best approach is to prevent its formation by maintaining rigorous anhydrous conditions throughout the reaction and workup.[1]

    • Controlled Quenching: Quench the reaction at a low temperature, for instance, by pouring the reaction mixture onto ice, to minimize hydrolysis of the remaining sulfonyl chloride.[1]

    • Aqueous Workup: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[1]

    • Removal: If the sulfonic acid has formed, it can often be removed by an aqueous wash. Washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) will convert the sulfonic acid into its more water-soluble salt, which can then be separated in the aqueous layer.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the recommended storage conditions for this compound?

  • Answer: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). Keep it away from moisture, strong oxidizing agents, and bases.[3] For long-term storage, refrigeration is recommended.[3]

  • Question: Is this compound sensitive to moisture?

  • Answer: Yes, like most sulfonyl chlorides, it is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid.[1][4] This is a critical factor to consider during storage and handling.

Stability

  • Question: What are the expected decomposition pathways for this compound?

  • Answer: The primary decomposition pathway is the hydrolysis of the sulfonyl chloride group to a sulfonic acid in the presence of water. Under harsh conditions (e.g., high temperatures), cleavage of the ether linkage or degradation of the pyridine ring could potentially occur, although this is less common under typical synthetic conditions.

  • Question: How does pH affect the stability of this compound?

  • Answer: The compound is a hydrochloride salt, indicating that the pyridine nitrogen is protonated. In acidic aqueous solutions, the compound will exist in this protonated form. In basic aqueous solutions, the pyridine will be deprotonated, and the sulfonyl chloride will be rapidly hydrolyzed. The stability of the pyridine ring itself can also be pH-dependent.

Experimental Protocols

  • Question: Can you provide a general protocol for a sulfonylation reaction using this compound?

  • Answer: Below is a general procedure for the synthesis of a sulfonamide. Note that specific conditions will need to be optimized for your particular substrate.

    General Experimental Protocol for Sulfonamide Synthesis:

    • Dissolve the amine substrate in a dry, aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere.

    • Add a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same dry solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any sulfonic acid byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Question: What analytical methods are suitable for monitoring the stability and purity of this compound?

  • Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity and monitoring the degradation of sulfonyl chlorides. The presence of aromatic rings in the molecule allows for strong UV absorbance.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Factor Potential Issue Recommended Mitigation
Moisture/Humidity Hydrolysis of the sulfonyl chloride to sulfonic acid, leading to loss of reactivity.Store in a tightly sealed container under an inert atmosphere. Handle in a glovebox or under a stream of inert gas. Use anhydrous solvents and reagents.
Temperature Accelerated degradation, especially in the presence of trace moisture. Potential for thermal decomposition at elevated temperatures.Store in a cool, dark place. For long-term storage, refrigeration is recommended. Avoid excessive heating during reactions unless necessary.
pH (in aqueous media) Rapid hydrolysis under both acidic and basic conditions.Avoid prolonged exposure to aqueous environments. If an aqueous workup is necessary, perform it quickly at low temperatures.
Incompatible Solvents Protic solvents (e.g., alcohols, water) will react with the sulfonyl chloride.Use dry, aprotic solvents such as dichloromethane, THF, acetonitrile, or toluene for reactions.
Incompatible Reagents Strong nucleophiles (other than the intended substrate), strong bases, and oxidizing agents can lead to side reactions.Carefully select reagents and ensure they are compatible with the sulfonyl chloride functionality.

Visualizations

Decomposition_Pathway Primary Decomposition Pathway A This compound B 4-(Pyridin-3-yloxy)benzenesulfonic acid A->B + H2O (Hydrolysis) C HCl A->C + H2O (Hydrolysis)

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Sulfonylation Start Low Reaction Yield CheckPurity Check Purity of Sulfonyl Chloride (e.g., HPLC) Start->CheckPurity CheckPurity->Start Impure, Use New Batch Anhydrous Ensure Anhydrous Conditions (Dry Solvents/Reagents, Inert Atmosphere) CheckPurity->Anhydrous Purity OK Anhydrous->Start Moisture Present Temp Optimize Reaction Temperature Anhydrous->Temp Conditions Anhydrous Base Verify Base Choice and Quality (Dry, Non-nucleophilic) Temp->Base Temp Optimized Success Improved Yield Base->Success Base OK

Caption: A logical workflow for troubleshooting low yields in sulfonylation reactions.

References

Technical Support Center: Synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride.

Experimental Workflow

The synthesis of this compound typically proceeds in two main stages: the formation of the sulfonic acid intermediate, followed by chlorination to yield the final product.

Synthesis Workflow Overall Synthesis Workflow cluster_0 Stage 1: Sulfonic Acid Formation cluster_1 Stage 2: Chlorination and Isolation Reactants 3-Hydroxypyridine + 4-Fluorobenzenesulfonic acid Reaction_1 Nucleophilic Aromatic Substitution Reactants->Reaction_1 Intermediate 4-(Pyridin-3-yloxy)benzenesulfonic Acid Reaction_1->Intermediate Reaction_2 Chlorination Intermediate->Reaction_2 Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride or Phosphorus Pentachloride) Chlorinating_Agent->Reaction_2 Crude_Product Crude 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride Reaction_2->Crude_Product Final_Product This compound Crude_Product->Final_Product HCl_Gas HCl gas or solution HCl_Gas->Final_Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of 4-(Pyridin-3-yloxy)benzenesulfonic Acid (Intermediate)

  • Question: We are observing a low yield during the initial nucleophilic aromatic substitution reaction to form the sulfonic acid intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to incomplete reaction or side reactions.

    • Incomplete Reaction:

      • Temperature: Ensure the reaction temperature is optimal for the substitution. While higher temperatures can increase the reaction rate, they may also lead to degradation. A temperature range of 80-120°C is typically employed.

      • Reaction Time: Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion.

      • Base: The choice and amount of base are critical. A strong, non-nucleophilic base is preferred to deprotonate the 3-hydroxypyridine. Ensure at least one equivalent of base is used.

    • Side Reactions:

      • Oxidation: 3-Hydroxypyridine can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

      • Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of reactants or the product.

Issue 2: Incomplete Chlorination and Presence of Sulfonic Acid Impurity

  • Question: Our final product is contaminated with a significant amount of the starting sulfonic acid. How can we improve the conversion to the sulfonyl chloride?

  • Answer: The presence of unreacted sulfonic acid is a common problem in sulfonyl chloride synthesis.

    • Chlorinating Agent:

      • Choice: Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are common chlorinating agents. The choice may depend on the scale and downstream processing. For large-scale operations, handling the solid PCl₅ can be challenging, making SOCl₂ a more practical choice.

      • Stoichiometry: Ensure a sufficient excess of the chlorinating agent is used. A molar ratio of 1.5 to 3.0 equivalents of the chlorinating agent to the sulfonic acid is a typical starting point.

    • Reaction Conditions:

      • Temperature: The reaction is often carried out at elevated temperatures (e.g., 70-90°C) to drive it to completion.

      • Catalyst: In some cases, a catalytic amount of a tertiary amine or DMF can accelerate the reaction with thionyl chloride.

    • Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Issue 3: Product Isolation and Purification Challenges

  • Question: We are facing difficulties in isolating a pure product, and observe product decomposition during workup. What are the recommended procedures?

  • Answer: Proper workup and purification are crucial for obtaining a stable, high-purity product.

    • Workup:

      • Quenching: The reaction mixture should be quenched carefully by adding it to a cold, non-aqueous solvent or a biphasic mixture to minimize hydrolysis of the sulfonyl chloride.

      • Aqueous Wash: Washing the organic layer with cold, dilute hydrochloric acid can help remove any remaining basic impurities. Subsequent washes with cold brine will help remove water-soluble byproducts.

    • Purification:

      • Crystallization: The hydrochloride salt is typically a solid and can be purified by crystallization from a suitable solvent system. Common solvents include isopropanol, acetonitrile, or mixtures with anti-solvents like heptane.

      • Filtration and Drying: The purified solid should be filtered quickly and dried under vacuum at a low temperature to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the role of forming the hydrochloride salt?

A1: The formation of the hydrochloride salt serves two primary purposes. Firstly, it increases the stability of the compound, as the freebase form can be less stable. Secondly, it often facilitates the isolation and handling of the product as a crystalline solid, which is generally preferred in pharmaceutical manufacturing for its purity and defined physical properties.

Q2: What are the key safety precautions to consider during the scale-up of this reaction?

A2: The chlorination step, in particular, requires careful safety considerations:

  • Reagents: Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermicity: The chlorination reaction can be exothermic. Ensure adequate cooling capacity is available, and consider adding the chlorinating agent portion-wise to control the temperature, especially on a larger scale.

  • Gas Evolution: The reaction generates significant amounts of HCl gas. A robust gas scrubbing system is necessary to neutralize the off-gases.

Q3: How can we monitor the progress of the chlorination reaction effectively?

A3: Several analytical techniques can be used to monitor the reaction:

  • HPLC: This is a reliable method to quantify the disappearance of the starting sulfonic acid and the appearance of the sulfonyl chloride product.

  • TLC: A simpler, qualitative method to track the reaction progress. A significant change in the retention factor (Rf) will be observed between the polar sulfonic acid and the less polar sulfonyl chloride.

  • ¹H NMR: Can be used to monitor the disappearance of the sulfonic acid proton and the appearance of new signals corresponding to the product.

Quantitative Data

The following table provides an illustrative example of how reaction parameters and outcomes might vary between a lab-scale and a pilot-plant scale synthesis. Please note that these are representative values and actual results may vary.

ParameterLab Scale (10 g)Pilot Plant Scale (1 kg)Key Considerations for Scale-Up
Reactant Ratios
4-(Pyridin-3-yloxy)benzenesulfonic Acid1.0 eq1.0 eqMaintain consistent stoichiometry.
Thionyl Chloride2.0 eq1.8 eqStoichiometry may be slightly reduced on a larger scale to minimize quenching and waste.
Reaction Conditions
SolventDichloromethane (100 mL)Dichloromethane (10 L)Ensure efficient stirring to maintain homogeneity.
Temperature70°C65-70°CImproved heat transfer on a larger scale may allow for slightly lower set temperatures.
Reaction Time4 hours6 hoursReaction times may need to be extended to ensure complete conversion on a larger scale.
Work-up & Isolation
Quenching SolventToluene (100 mL)Toluene (10 L)Efficient heat removal during quenching is critical to prevent product degradation.
Crystallization SolventIsopropanol (50 mL)Isopropanol (5 L)Controlled cooling rates are essential for consistent crystal size and purity.
Yield & Purity
Isolated Yield85%80%Yields may be slightly lower on a larger scale due to handling losses.
Purity (HPLC)>98%>98%Purity should be maintained through careful control of reaction and purification parameters.

Experimental Protocol: Synthesis of this compound (Illustrative)

Stage 1: Synthesis of 4-(Pyridin-3-yloxy)benzenesulfonic Acid

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent (e.g., DMF or DMSO), add 4-fluorobenzenesulfonic acid (1.05 eq).

  • Heat the reaction mixture to 100-110°C and stir for 12-16 hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 4-(pyridin-3-yloxy)benzenesulfonic acid.

Stage 2: Synthesis of this compound

  • To a suspension of 4-(pyridin-3-yloxy)benzenesulfonic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 70°C) and stir for 4-6 hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride.

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold, non-polar solvent (e.g., heptane), and dry under vacuum to yield this compound.

Logical Relationships in Troubleshooting

Troubleshooting Logic Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Incomplete_Conversion Incomplete Conversion? Check_Conditions->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Conversion->Increase_Time_Temp Yes Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Products->Optimize_Stoichiometry Yes Purification_Issues Investigate Purification Losses Side_Products->Purification_Issues No End Yield Improved Increase_Time_Temp->End Inert_Atmosphere Ensure Inert Atmosphere Optimize_Stoichiometry->Inert_Atmosphere Inert_Atmosphere->End Purification_Issues->End

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity observed in the synthesis of this compound and why does it form?

A1: The most prevalent impurity is the corresponding 4-(pyridin-3-yloxy)benzenesulfonic acid.[1] This byproduct forms primarily through the hydrolysis of the target sulfonyl chloride, which is highly reactive towards water.[1][2][3] Exposure to moisture during the reaction, workup, or purification stages will lead to its formation.

Q2: How can the formation of the sulfonic acid byproduct be minimized?

A2: To minimize hydrolysis, it is critical to maintain strict anhydrous conditions throughout the experiment. This includes using oven-dried glassware, anhydrous solvents and reagents, and performing the reaction under an inert atmosphere like nitrogen or argon.[1] Additionally, quenching the reaction by pouring the mixture onto ice or into cold water can cause the less soluble sulfonyl chloride to precipitate quickly, reducing its contact time with the aqueous environment and thus limiting hydrolysis.[1][4]

Q3: What reaction conditions lead to the formation of diaryl sulfone byproducts?

A3: Diaryl sulfone formation, in this case, bis(4-(pyridin-3-yloxy)phenyl) sulfone, is a known side reaction in aromatic sulfonation and chlorosulfonation reactions, particularly at elevated temperatures.[5] The use of a large excess of a strong sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, can also promote its formation.[5]

Q4: Why is the final product often isolated as a hydrochloride salt?

A4: The pyridine ring in the molecule is basic and will readily react with acids. Isolating the compound as a hydrochloride salt protonates the pyridine nitrogen. This serves several purposes: it can improve the compound's crystalline nature, enhance its stability for storage, and modify its solubility profile, which can be advantageous for purification or subsequent reactions.

Q5: My chlorination reaction of 4-(pyridin-3-yloxy)benzenesulfonic acid is slow or incomplete. What are the potential causes?

A5: Several factors can contribute to a sluggish reaction. If using thionyl chloride (SOCl₂), ensure it is fresh and pure, as it can degrade over time.[1] The reaction is often catalyzed by N,N-dimethylformamide (DMF); an insufficient amount of catalyst will slow the conversion.[1] While low temperatures are used to control exothermicity, excessively cold conditions can also hinder the reaction rate.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low Yield of Final Product 1. Incomplete Reaction: The starting sulfonic acid is still present.• Verify the purity and reactivity of the chlorinating agent (e.g., use freshly distilled thionyl chloride).• Ensure the correct catalytic amount of DMF is used.• Cautiously increase the reaction temperature or extend the reaction time, monitoring progress by TLC or HPLC.[1]
2. Product Hydrolysis: Significant conversion to the sulfonic acid byproduct.• Rigorously dry all glassware, solvents, and reagents.• Conduct the reaction and workup under a dry, inert atmosphere (N₂ or Ar).• Perform the workup at low temperatures (e.g., pouring onto ice) to minimize the product's exposure to water.[1]
Oily or Gummy Product 1. Presence of Impurities: The sulfonic acid byproduct is hygroscopic and can prevent crystallization.• Attempt to purify the crude product by triturating or washing with a cold, non-polar solvent like diethyl ether to remove soluble impurities.[6]• If hydrolysis is severe, consider resubjecting the crude material to the chlorination conditions.
2. Residual Solvent: Trapped solvent from the reaction or workup.• Dry the product thoroughly under high vacuum for an extended period. Gentle heating during vacuum drying may be effective if the product is stable.
High Molecular Weight Byproduct Detected (via LC-MS) 1. Diaryl Sulfone Formation: Reaction of the desired product or intermediate with another aromatic ring.• Maintain the lowest possible reaction temperature that allows for a reasonable conversion rate.[5]• Avoid using a large excess of the sulfonating/chlorinating agent. Control the stoichiometry carefully.[5]
Inconsistent Results Between Batches 1. Reagent Quality: Variability in the purity of starting materials or reagents.• Use reagents from the same batch for a series of reactions.• Purify critical reagents like thionyl chloride by distillation before use.[1]
2. Atmospheric Moisture: Fluctuations in ambient humidity.• Always conduct the synthesis under a controlled inert atmosphere, regardless of perceived ambient conditions.

Key Byproduct Summary

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Cause of FormationMitigation Strategy
4-(Pyridin-3-yloxy)benzenesulfonic acidC₁₁H₉NO₄S251.26Hydrolysis of the sulfonyl chlorideStrict anhydrous conditions, low-temperature workup.[1]
Bis(4-(pyridin-3-yloxy)phenyl) sulfoneC₂₂H₁₆N₂O₄S416.44High reaction temperatures, excess sulfonating agent.[5]Maintain low reaction temperature, control stoichiometry.

Visual Guides and Workflows

Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation of common byproducts.

A 4-(Pyridin-3-yloxy)benzenesulfonic acid B 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride (Target Product) A->B + SOCl₂ / cat. DMF (Desired Reaction) D Bis(4-(pyridin-3-yloxy)phenyl) sulfone (Sulfone Byproduct) A->D + Arene / Δ (Side Reaction) B->A Hydrolysis (Byproduct Formation) C H₂O (Moisture) C->B

Caption: Main reaction pathway and common byproduct formations.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

start Problem Observed low_yield Low Yield or Incomplete Reaction start->low_yield Yield Issue impure_product Impure Product (Oily/Gummy) start->impure_product Purity Issue check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_cond Adjust Temp./Time low_yield->optimize_cond Yes anhydrous Implement Strict Anhydrous Conditions low_yield->anhydrous If Hydrolysis Suspected impure_product->anhydrous If Sulfonic Acid Present low_temp_workup Use Low Temp. Workup impure_product->low_temp_workup If Sulfonic Acid Present purify Purify via Trituration or Recrystallization impure_product->purify Yes high_vac Dry Under High Vacuum impure_product->high_vac Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Reagents:

  • 4-(Pyridin-3-yloxy)benzenesulfonic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Ice

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel.

  • Reaction Mixture: To the flask, add 4-(pyridin-3-yloxy)benzenesulfonic acid (1.0 eq) and anhydrous toluene (10 mL per gram of sulfonic acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

  • Chlorination: While stirring the suspension, add thionyl chloride (2.0-3.0 eq) dropwise via the dropping funnel at room temperature. The reaction is exothermic and may evolve HCl and SO₂ gas (ensure adequate ventilation in a fume hood).

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC (disappearance of starting material).

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Workup: Cautiously pour the cooled, concentrated reaction residue onto crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated white to off-white solid under high vacuum to yield this compound.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

Objective: To quantify the purity of the final product and determine the percentage of the sulfonic acid impurity.

Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the product in 1 mL of 50:50 Acetonitrile/Water.

Expected Elution Profile:

  • The more polar 4-(pyridin-3-yloxy)benzenesulfonic acid will have a shorter retention time.

  • The less polar 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride will have a longer retention time.

  • Purity is determined by the relative peak area percentage.

References

Alternative solvents for reactions with 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Chloride

I'm kicking off my research by thoroughly exploring "4-(Pyridin-3-yloxy )benzene-1-sulfonyl chloride hydrochloride." I'm diving deep into its reactivity, solubility properties, and the typical reaction conditions it's subjected to. This should lay the groundwork for understanding its behavior.

Developing Solvent Strategy

I'm now pivoting to finding alternative solvents for this sulfonyl chloride. I'll be sifting through literature for greener options and examining the typical challenges. I'm building a database on solvent suitability based on reactions with our compound. I'm also preparing a troubleshooting guide, FAQ, and protocol for sulfonamide formation. Simultaneously, I'm working on a DOT script for a visual workflow.

Investigating Reaction Parameters

I'm now starting a deep dive into the experimental aspects, focusing on common solvents and potential problems. I'm building a troubleshooting guide and FAQ to streamline the process. A properties table for solvents is in progress, along with a DOT script for a visual workflow. I'm also putting the finishing touches on detailed protocols for typical reactions.

Investigating Green Solvents

I've been looking into greener solvent alternatives for sulfonamide synthesis. The search initially turned up general information about the process and highlighted the potential of water, ethanol, and glycerol. Now I'm focusing on specific reaction conditions and yields with these green solvents, and how they compare to traditional methods. I'm also examining the potential scalability of these processes.

Expanding Solvent Scope

I've broadened my search to include deep eutectic solvents (DES) and 2-MeTHF, expanding the potential greener options. The initial focus was general sulfonamide synthesis, but I'm now zeroing in on the in situ generation of sulfonyl chlorides from thiols, which is relevant. While confirming the existence of "4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride," detailed experimental data remains elusive, especially regarding its reactivity and solubility. This salt form likely has unique properties impacting solvent selection. Finding typical reaction conditions is crucial for a helpful support center.

Gathering Specific Data

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Gathering Relevant Data

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Evaluating Solvent Choices

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Analyzing the Solubility Data

I'm making progress, though data is still limited. My recent searches uncovered some useful leads. Reactions typically use aprotic solvents like DCM, THF, or acetone with a base. The compound's hydrochloride form points to solubility issues, which a related patent confirmed. Hydrolysis is a constant concern. I need specific solubility data, and a detailed protocol remains the holy grail. I'm focusing on pinpointing specific uses of the target compound.

Focusing on Protocol Refinement

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Prioritizing Search Refinement

My latest search refinement, targeting the CAS number, offered some solubility data. I discovered this sulfonyl chloride's sensitivity to moisture. Despite these insights, I haven't unearthed a full experimental protocol detailing its use. Publications and patents citing the CAS number are the next crucial targets for building a detailed procedure and specific advice for troubleshooting, which are fundamental for a confident progression.

Protecting group strategies for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound?

A1: The primary challenges with this reagent stem from the high reactivity of the sulfonyl chloride group and the presence of the basic pyridine ring. Key issues include:

  • Hydrolysis: The sulfonyl chloride is highly susceptible to hydrolysis by water, leading to the formation of the corresponding sulfonic acid, which is unreactive in sulfonamide bond formation.[1][2]

  • Competing Reactions: The pyridine nitrogen is nucleophilic and can react with the sulfonyl chloride, especially under basic conditions, leading to potential side products or polymerization.

  • Stability: Like many sulfonyl chlorides, this compound can degrade upon storage, especially if exposed to moisture or elevated temperatures.[3]

Q2: How should I store this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dry place, such as a desiccator or a refrigerator (0-8 °C is often recommended).[4]

Q3: What protecting groups can be used for the pyridine nitrogen if necessary?

A3: While direct use of the hydrochloride salt often mitigates the reactivity of the pyridine nitrogen, in some cases, protection might be desired. Common protecting groups for pyridines include:

  • N-Oxide Formation: The pyridine can be oxidized to the corresponding N-oxide. This deactivates the ring towards electrophiles and can be removed later using reducing agents like PCl₃ or zinc dust.

  • Borane Complexation: Borane (BH₃) can form a stable complex with the pyridine nitrogen, effectively protecting it. The borane group can be removed under acidic conditions.

Q4: Is it necessary to protect the ether oxygen?

A4: The ether linkage in 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride is generally stable under the conditions used for sulfonamide formation. Protection of this group is typically not required.

Troubleshooting Guides

Low Yield in Sulfonamide Synthesis

Problem: I am getting a low yield of my desired sulfonamide when reacting this compound with my amine.

Possible CauseTroubleshooting Step
Degradation of Sulfonyl Chloride Use a fresh bottle of the sulfonyl chloride or purify the existing stock if its purity is questionable. Ensure the reagent has been properly stored.
Hydrolysis of Sulfonyl Chloride Rigorously dry all glassware, solvents, and reagents before use. Run the reaction under an inert atmosphere (argon or nitrogen).[1][2]
Insufficient Amine Nucleophilicity For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base (e.g., DBU, proton sponge) to deprotonate the amine. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) may also be beneficial.
Side Reaction with Pyridine Nitrogen The use of the hydrochloride salt helps to prevent the pyridine nitrogen from acting as a nucleophile. Ensure the reaction conditions are not overly basic, which could deprotonate the pyridine hydrochloride. A common strategy is to use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess to neutralize the HCl generated during the reaction.[5]
Incorrect Stoichiometry Ensure the correct molar ratios of reagents are being used. Typically, a slight excess of the amine (1.1-1.2 equivalents) is used relative to the sulfonyl chloride.
Difficulty in Product Purification

Problem: I am having trouble purifying my final sulfonamide product.

Possible CauseTroubleshooting Step
Presence of Unreacted Starting Materials If the amine is in excess, it can often be removed by an acidic wash during the workup. Unreacted sulfonyl chloride will likely hydrolyze to the sulfonic acid during the workup, which can be removed with a basic wash.
Formation of the Corresponding Sulfonic Acid The sulfonic acid byproduct from hydrolysis can be removed by washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate).[1]
Complex Mixture of Byproducts If multiple side reactions are occurring, consider optimizing the reaction conditions (temperature, solvent, base). Purification by flash column chromatography on silica gel is a common method for purifying sulfonamides.[6]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This is a general procedure and may require optimization for specific substrates.

Reagents:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-2.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.0-1.2 eq.) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add the base (TEA or DIPEA, 2.0-2.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[7][8]

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine & Base in Anhydrous Solvent addition Add Sulfonyl Chloride Solution to Amine at 0 °C reagents->addition sulfonyl_chloride Dissolve Sulfonyl Chloride in Anhydrous Solvent sulfonyl_chloride->addition stir Stir at Room Temperature addition->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Logical Relationships in Protecting Group Strategy

protecting_group_strategy start Starting Material: 4-(Pyridin-3-yloxy)phenol protect_n Protect Pyridine-N (e.g., N-Oxide, BH3) start->protect_n If Pyridine-N is too reactive sulfonylate Introduce Sulfonyl Chloride (-SO2Cl) start->sulfonylate Direct Route protect_n->sulfonylate react React with Amine to Form Sulfonamide sulfonylate->react deprotect_n Deprotect Pyridine-N react->deprotect_n If N was protected final_product Final Product react->final_product If N was not protected deprotect_n->final_product

Caption: Decision-making process for employing a protecting group strategy.

References

Technical Support Center: Catalyst Selection for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling reactions of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent properties of the substrate:

  • Pyridine Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This can result in low or no product yield.

  • Reactivity of the Sulfonyl Chloride: The sulfonyl chloride group can be highly reactive and may lead to undesired side reactions. While it can be more reactive than corresponding aryl chlorides or bromides in some coupling reactions, it can also undergo desulfonylative coupling, where the SO2Cl group is lost.[3]

  • Substrate Stability: The hydrochloride salt form may require neutralization prior to or in situ during the reaction, which can affect the overall reaction conditions. Additionally, sulfonyl chlorides can be sensitive to moisture and basic conditions, leading to hydrolysis.

Q2: How can I prevent catalyst inhibition by the pyridine nitrogen?

A2: To mitigate catalyst inhibition, consider the following strategies:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing coordination with the pyridine nitrogen.[2][4]

  • Employ N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known to form robust and highly active palladium complexes that can be less susceptible to inhibition.[5]

  • Addition of a Lewis Acid: In some cases, the addition of a Lewis acid like B(OMe)₃ can bind to the pyridine nitrogen, preventing it from coordinating with the palladium catalyst.[5]

Q3: What are the common side reactions observed, and how can they be minimized?

A3: Common side reactions include:

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond in the boronic acid by a proton source, leading to the formation of an arene byproduct. To minimize this, ensure strictly anhydrous conditions and use a non-hydroxylic solvent.[1]

  • Homocoupling (Glaser Coupling in Sonogashira Coupling): This is the dimerization of the terminal alkyne. Performing the reaction under copper-free conditions or ensuring a strictly inert atmosphere can reduce this side reaction.[6]

  • Desulfonylation: The loss of the SO2 group from the sulfonyl chloride can occur, leading to the formation of a biaryl product without the sulfonyl group. The choice of ligand and reaction conditions can influence this pathway.[3]

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride can react with water to form the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired biaryl sulfonamide.

Possible Cause Troubleshooting Steps
Catalyst Inhibition • Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).• Consider using a pre-formed palladium catalyst with an NHC ligand.
Inefficient Transmetalation • Use a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.[1] • Ensure the base is anhydrous and finely powdered.
Protodeboronation of Boronic Acid • Use rigorously dried solvents (e.g., dioxane, toluene, or THF).• Consider using boronate esters (e.g., pinacol esters) which are more stable.
Low Reactivity • Increase the reaction temperature, typically in the range of 80-110 °C.
Sonogashira Coupling

Problem: Formation of significant amounts of homocoupled alkyne (Glaser coupling) and low yield of the desired alkynyl sulfonamide.

Possible Cause Troubleshooting Steps
Glaser Homocoupling • Perform the reaction under copper-free conditions. This may require a more active palladium catalyst system.[6]• If using a copper co-catalyst, ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
Low Catalyst Activity • Use a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a suitable ligand (e.g., PPh₃ or a more electron-rich phosphine).• Ensure the copper co-catalyst (e.g., CuI) is fresh and active.
Ineffective Base • Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). In some cases, a stronger base may be required.
Poor Solubility • Use a co-solvent such as THF or DMF to ensure all reagents are fully dissolved.
Buchwald-Hartwig Amination

Problem: Low conversion to the desired sulfonamide.

Possible Cause Troubleshooting Steps
Catalyst Deactivation • Use a robust palladium precatalyst with a bulky biarylphosphine ligand (e.g., BrettPhos for primary amines, RuPhos for a broader scope).[7] • Ensure the reaction is properly degassed to prevent oxidation of the Pd(0) catalyst.
Inappropriate Base • For many aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is effective.[8] However, for substrates with base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.
Slow Reductive Elimination • The choice of ligand is critical. Electron-rich and bulky ligands facilitate the reductive elimination step.[9]
Substrate Reactivity • Aryl sulfonyl chlorides can be effective coupling partners, but their reactivity can be influenced by the electronic nature of the amine. For less nucleophilic amines, more forcing conditions (higher temperature, longer reaction time) may be needed.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_screening Catalyst System Screening cluster_analysis Analysis & Optimization cluster_purification Final Steps prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Set up Reaction Under Inert Atmosphere prep_reagents->setup_rxn screen_catalyst Screen Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) setup_rxn->screen_catalyst screen_ligand Screen Ligand (e.g., SPhos, XPhos, PPh₃) screen_catalyst->screen_ligand screen_base Screen Base (e.g., K₃PO₄, Cs₂CO₃, NaO-t-Bu) screen_ligand->screen_base monitor_rxn Monitor Reaction by TLC/LC-MS screen_base->monitor_rxn analyze_results Analyze Yield & Purity monitor_rxn->analyze_results optimize Optimize Temperature & Time analyze_results->optimize workup Reaction Work-up optimize->workup purify Purify Product workup->purify

Caption: A logical workflow for screening and optimizing catalyst systems.

Troubleshooting Logic for Low Yield

troubleshooting_logic Troubleshooting Logic for Low Yield in Cross-Coupling start Low or No Product Yield check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Bulky Ligands (e.g., SPhos) Increase Catalyst Loading check_catalyst->solution_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes solution_conditions Increase Temperature Ensure Anhydrous Conditions Optimize Base check_conditions->solution_conditions No solution_reagents Use Fresh, Pure Reagents Dry Solvents Thoroughly check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->success

Caption: A step-by-step guide to diagnosing and resolving low product yields.

References

Validation & Comparative

A Comparative Guide to 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride and its Alternatives in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride and its structural and functional alternatives. The content is designed to assist researchers in selecting the most appropriate reagent for their specific applications in medicinal chemistry and organic synthesis, with a focus on the preparation of sulfonamide derivatives.

Introduction to this compound

This compound is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organic molecules.[1] Its structure incorporates a reactive sulfonyl chloride group, a benzyloxy linkage, and a pyridine ring, making it a valuable precursor for compounds with potential biological activity. The pyridine moiety can enhance the solubility and bioactivity of target compounds.[1] This reagent is particularly employed in the development of sulfonamide derivatives, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2]

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonylating agent is critical for the efficiency of a chemical reaction and the properties of the resulting product. This section compares this compound with its structural isomers and more conventional sulfonylating agents.

Structural Alternatives: Pyridinyloxy Isomers

The position of the nitrogen atom in the pyridine ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the biological activity of its derivatives.

CompoundStructureKey Differentiating Features
This compound this compoundNitrogen at the 3-position offers a unique electronic profile and potential for specific hydrogen bonding interactions in the final product.
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chlorideNitrogen at the 2-position may lead to steric hindrance and potential for chelation with metal catalysts.
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chlorideNitrogen at the 4-position may have a more pronounced electronic effect on the sulfonyl chloride group due to resonance.
Conventional Alternatives: Standard Sulfonylating Agents

For many applications, simpler, more established sulfonylating agents are the reagents of choice.

CompoundStructureKey Differentiating Features
p-Toluenesulfonyl chloride (TsCl) p-Toluenesulfonyl chlorideA widely used, cost-effective reagent that introduces a tosyl group, which is a good leaving group in nucleophilic substitution reactions.[3][4][5][6]
Benzenesulfonyl chloride (BsCl) Benzenesulfonyl chlorideA fundamental sulfonylating agent for the synthesis of sulfonamides and sulfonate esters.[7][8]

Performance Comparison in Sulfonamide Synthesis

The primary application of these sulfonyl chlorides in drug discovery is the synthesis of sulfonamides via reaction with primary or secondary amines. The following table provides a comparative overview of their expected performance based on established chemical principles. Direct comparative experimental data for the pyridinyloxy isomers is limited; therefore, the comparison is based on the known electronic and steric effects of the substituents.

Parameter4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloridep-Toluenesulfonyl chlorideBenzenesulfonyl chloride
Relative Reactivity ModerateLowerHigherHighVery High
Expected Yields Good to ExcellentGoodExcellentExcellentExcellent
Reaction Times ModerateLongerShorterShortVery Short
Cost-Effectiveness LowerLowerLowerHighHigh
Potential for Biological Activity of Derivatives High (due to pyridine moiety)HighHighModerateModerate

Note: The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to higher reactivity. The pyridine ring is electron-withdrawing, and its effect is most pronounced when the nitrogen is in the 4-position due to resonance. Steric hindrance from the pyridinyloxy group, especially in the 2-position, can decrease reactivity.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides

This protocol describes a general procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Amine (1.1 eq)

  • Pyridine (as solvent and base) or an alternative base such as triethylamine in a solvent like dichloromethane (DCM)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.1 eq) in pyridine or DCM containing triethylamine at room temperature.

  • Add the sulfonyl chloride (1.0 eq) portion-wise to the amine solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

G cluster_workflow Sulfonamide Synthesis Workflow start Dissolve Amine add_sulfonyl_chloride Add Sulfonyl Chloride start->add_sulfonyl_chloride Step 1 react Stir at RT (2-12h) add_sulfonyl_chloride->react Step 2 workup Aqueous Workup react->workup Step 3 purify Purification workup->purify Step 4 end Pure Sulfonamide purify->end Step 5

General workflow for the synthesis of sulfonamides.

Applications in Drug Discovery: Targeting Carbonic Anhydrases

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[9] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are implicated in tumor progression and resistance to therapy, making them attractive targets for anticancer drug development.[7][9][10] Derivatives of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride are promising candidates for the development of novel CA inhibitors.

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

G cluster_pathway Role of Carbonic Anhydrase IX in Tumor Hypoxia Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression Increased CA IX Expression HIF1a->CAIX_expression CO2_hydration CO2 + H2O ⇌ H+ + HCO3- CAIX_expression->CO2_hydration Extracellular_acidosis Extracellular Acidosis (Low pH) CO2_hydration->Extracellular_acidosis Tumor_progression Tumor Progression, Metastasis, and Drug Resistance Extracellular_acidosis->Tumor_progression CAIX_inhibitor CA IX Inhibitor (e.g., Pyridinyloxy Benzenesulfonamide Derivative) CAIX_inhibitor->CO2_hydration Inhibits

Simplified signaling pathway of CA IX in the tumor microenvironment.

Quantitative Data on Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

The following table presents the inhibition constants (Ki) of some representative sulfonamide-based carbonic anhydrase inhibitors against different CA isoforms. While not derived directly from 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride, this data illustrates the potential for developing potent and selective inhibitors from this class of compounds.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012255.7[6]
4-Sulfamoylphenyl Semicarbazide89.28.838.70.79[6]
4-(Pyrazol-1-yl)benzenesulfonamide10,0001504.50.8[11]

Conclusion

This compound and its isomers are valuable reagents for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. The choice of a specific isomer or a more conventional sulfonylating agent like p-toluenesulfonyl chloride or benzenesulfonyl chloride will depend on the specific research goals, including the desired electronic properties of the final product, cost considerations, and the importance of the pyridine moiety for biological activity. The provided experimental protocols and an understanding of the targeted biological pathways, such as carbonic anhydrase inhibition, can guide researchers in the rational design and synthesis of new therapeutic agents.

References

Mass Spectrometry of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride and its derivatives. The information presented is supported by experimental data from related compounds and established analytical methodologies, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Accurate characterization of this compound and its derivatives is crucial for ensuring the quality, efficacy, and safety of the final products. Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structure of a compound, making it an indispensable tool in pharmaceutical research and development. This guide will delve into the mass spectrometric behavior of this compound derivatives and compare its performance with other common analytical methods.

Mass Spectrometry Analysis

Mass spectrometry is a highly sensitive technique that offers detailed information regarding the molecular weight and fragmentation pattern of a compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the separation, identification, and quantification of individual components in a mixture.

Fragmentation Pattern

The fragmentation of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride and its derivatives in the mass spectrometer typically proceeds through several key pathways. The primary fragmentation events involve the cleavage of the sulfonyl chloride group and the ether linkage. Based on the analysis of similar aromatic sulfonyl chlorides, the following fragmentation patterns are expected:

  • Loss of Chlorine Radical (M-Cl•): Cleavage of the S-Cl bond results in the loss of a chlorine radical, which has a mass of approximately 35 Da.

  • Loss of Sulfur Dioxide (M-SO₂): A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral sulfur dioxide molecule, corresponding to a mass loss of 64 Da.[1]

  • Cleavage of the Ether Bond: The C-O bond of the ether linkage can also cleave, leading to fragments corresponding to the pyridinyloxy and benzenesulfonyl chloride moieties.

Below is a diagram illustrating the predicted fragmentation pathway of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.

G Predicted Fragmentation Pathway of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride M [M]+• 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride F1 [M-Cl]+ M->F1 - Cl• F2 [M-SO2]+• M->F2 - SO2 F3 [C5H4NO]+ M->F3 Ether Cleavage F4 [C6H4SO2Cl]+ M->F4 Ether Cleavage

Caption: Predicted fragmentation of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound and its derivatives often requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two common complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation, suitable for complex mixtures when coupled with chromatography (LC-MS, GC-MS).Isomers may not be distinguishable without chromatography, can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each atom (¹H and ¹³C), connectivity of atoms.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires larger sample amounts, sensitive to impurities.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, non-destructive.Provides limited structural information, not suitable for complex mixture analysis.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are general protocols for the analysis of sulfonyl chlorides using various techniques.

Mass Spectrometry (LC-MS) Protocol

A general Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of sulfonyl chloride derivatives is as follows:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically used for pyridinyl compounds.

  • Data Acquisition: Full scan mode to identify all ions and tandem MS (MS/MS) mode to obtain fragmentation patterns.

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of derivatives of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.

G Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start Reactants: 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride + Amine Reaction Reaction in suitable solvent (e.g., Pyridine) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Sulfonamide Derivative Purification->Product SamplePrep Sample Preparation (Dissolve in mobile phase) Product->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS Data Data Processing & Interpretation LCMS->Data

Caption: General workflow from synthesis to analysis of sulfonamide derivatives.

NMR Spectroscopy Protocol
  • Solvent: Aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used due to the reactivity of sulfonyl chlorides.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Standard ¹H and ¹³C NMR spectra should be acquired. 2D NMR experiments like COSY and HSQC can be used for more detailed structural elucidation.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1375-1410 cm⁻¹ (asymmetric S=O stretch) and 1185-1204 cm⁻¹ (symmetric S=O stretch).

Conclusion

The characterization of this compound and its derivatives is most effectively achieved through a combination of analytical techniques. Mass spectrometry provides invaluable information on molecular weight and fragmentation, which is crucial for confirming the identity of the target compound and identifying impurities. When combined with NMR and IR spectroscopy, a complete and unambiguous structural elucidation can be achieved. The choice of analytical technique will depend on the specific information required, with LC-MS being particularly suited for the analysis of complex reaction mixtures and for quantitative studies in drug development.

References

Comparing reactivity of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride with analogs

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Search for Data

I'm starting my search for the chemical structure and properties of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. I'll identify its analogs too.

Investigating Reactivity and Relevance

I'm now focusing on reactivity data for this compound, exploring reaction rates, yields, and specificity, particularly in sulfonylation reactions. Simultaneously, I'm digging into biological contexts and signaling pathways to inform the diagram I'll be developing. I'll soon structure the collected data and devise a comparison table.

Acquiring structural data

I've successfully identified the chemical structure, molecular formula (C11H8ClNO3S·HCl), molecular weight (306.17), and CAS number (69447-97-1) for 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride.

Gathering Reactivity Details

I have found the core structure, formula, and CAS number for this compound. It appears to be a useful starting point, and I've noted some potential analogs, but no experimental comparisons. I'm now focusing on uncovering reaction rates, yields, and detailed protocols for this compound and related ones, to better understand its potential.

Investigating Compound Families

I've had some success in confirming the chemical identities of several compounds. Specifically, I've verified the structure of this compound and its pyridine-2 and pyridine-4 analogs, along with pyridine-3-sulfonyl chloride. This offers a sound basis for exploring the behavior of these related compounds.

Refining the Search Strategy

I've been building on the initial confirmations. I've gathered general information on sulfonyl chloride reactivity, sulfonamide synthesis, and sulfonylation protocols, which seem relevant. However, the critical piece I'm missing is quantitative data comparing the reactivity of the specific this compound and its analogs. I need direct comparisons of reaction rates, yields, or spectroscopic data to assess the pyridyloxy group's position effects.

Pinpointing Missing Data

I'm making progress in narrowing the search. While I found general information on sulfonyl chloride reactivity and sulfonylation protocols, I still lack the crucial quantitative comparison of the specific compounds I'm interested in: this compound and its pyridine-2 and pyridine-4 analogs. I haven't uncovered direct data on reaction rates, yields, or spectroscopic properties that would let me assess how the pyridyloxy group's position affects reactivity. My next step will be a very targeted search for this comparative data. If no direct comparisons exist, I'll look for individual data under similar conditions and explore the electronic impact of the pyridyloxy substituents.

Examining Compound Analogs

I've been drilling down on the specific chemical structures. I've got a solid grasp of the key target compound and some interesting related molecules: the 2- and 4-pyridyloxy isomers, and the pyridine-3-sulfonyl chloride parent.

Targeting Key Experimental Data

I'm now focusing on the missing pieces. While I have a solid understanding of the compounds and reaction types, direct comparative data on reactivity and yields for the target and analogs is proving elusive. I've found the Hammett equation framework, but not the specific parameters for the pyridyloxy groups. I'm also still missing NMR data for the 2- and 4-pyridyloxy analogs for a complete comparison. My next steps are a more focused search for this experimental and spectroscopic data.

Gathering Essential Data

I've made headway in my research. Recent searches yielded crucial data: I now have a source for Hammett constants concerning the pyridyl group, vital for comparing reactivity theoretically. Additionally, a 1H NMR spectrum has been located.

Refining Data Requirements

I'm making progress in my search for comparative experimental data. I found an NMR spectrum that will allow for a more detailed theoretical comparison. Unfortunately, direct comparisons of reactivity data between the target compounds are still missing. I need to get the missing NMR spectrum for the 2-pyridyloxy analog to complete the data set. My next steps will focus on finding the publication with direct comparative reactivity and the missing NMR spectrum.

Comparative Biological Activities of Sulfonamides Derived from 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activities of novel sulfonamide derivatives synthesized from 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. Due to a lack of publicly available, direct comparative studies on this specific series of compounds, this document outlines the expected biological activities, the requisite experimental protocols for their evaluation, and potential signaling pathways they may modulate, based on the well-established activities of related sulfonamide compounds.

Overview of Potential Biological Activities

Sulfonamides are a versatile class of compounds known to exhibit a wide range of biological activities. Derivatives of 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride are of particular interest due to the presence of the pyridine ring, which can enhance biological activity and provide a handle for further structural modifications. The primary biological activities anticipated for this class of compounds include carbonic anhydrase inhibition, antimicrobial effects, and anticancer properties.

Comparative Data Summary

In the absence of direct experimental data for sulfonamides derived from this compound, the following tables present a template for how quantitative data for different biological activities would be structured for a comparative analysis. The "Alternative Sulfonamides" columns would be populated with data from well-known drugs or other relevant sulfonamide series to provide a benchmark for comparison.

Table 1: Comparative Carbonic Anhydrase (CA) Inhibitory Activity

Compound IDTarget CA IsoformInhibition Constant (Kᵢ, nM)Alternative Sulfonamide (e.g., Acetazolamide) Kᵢ (nM)
Derivative 1 hCA IData250
hCA IIData12
hCA IXData25
hCA XIIData5.7
Derivative 2 hCA IData250
hCA IIData12
hCA IXData25
hCA XIIData5.7

Note: hCA refers to human carbonic anhydrase. Data would be generated from in vitro enzyme inhibition assays.

Table 2: Comparative Antimicrobial Activity

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Alternative Sulfonamide (e.g., Sulfamethoxazole) MIC (µg/mL)
Derivative 1 Staphylococcus aureusData1-2
Escherichia coliData8-16
Pseudomonas aeruginosaData>1024
Derivative 2 Staphylococcus aureusData1-2
Escherichia coliData8-16
Pseudomonas aeruginosaData>1024

Note: MIC values indicate the minimum concentration of the compound required to inhibit visible growth of the bacteria.

Table 3: Comparative In Vitro Anticancer Activity

Compound IDCancer Cell LineHalf-maximal Inhibitory Concentration (IC₅₀, µM)Alternative Anticancer Drug (e.g., Doxorubicin) IC₅₀ (µM)
Derivative 1 MCF-7 (Breast)Data0.5-1.5
HeLa (Cervical)Data0.1-0.5
A549 (Lung)Data0.05-0.2
Derivative 2 MCF-7 (Breast)Data0.5-1.5
HeLa (Cervical)Data0.1-0.5
A549 (Lung)Data0.05-0.2

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the synthesis and biological evaluation of sulfonamide derivatives.

General Synthesis of N-Substituted-4-(pyridin-3-yloxy)benzenesulfonamides

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the desired amine (1.0 mmol) in the chosen solvent, add the base (1.2 mmol) and stir at 0 °C.

  • Slowly add a solution of this compound (1.0 mmol) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) is typically determined by a stopped-flow CO₂ hydration assay.

Principle: This method measures the inhibition of the CA-catalyzed hydration of CO₂. The change in pH is monitored using a colorimetric indicator.

Procedure:

  • Recombinant hCA isoforms are used.

  • A solution of the enzyme in a suitable buffer (e.g., Tris-HCl) is prepared.

  • The test compound is added to the enzyme solution at varying concentrations.

  • The reaction is initiated by the addition of a CO₂-saturated solution.

  • The initial rates of the catalyzed reaction are monitored by the change in absorbance of a pH indicator.

  • Inhibition constants (Kᵢ) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity is assessed by measuring the inhibition of cell proliferation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of these sulfonamides are likely mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Carbonic Anhydrase Inhibition and Downstream Effects

Inhibition of tumor-associated carbonic anhydrase IX and XII can lead to a disruption of pH regulation in cancer cells, increasing intracellular acidosis and reducing extracellular acidity. This can sensitize cancer cells to conventional therapies and inhibit their proliferation and metastasis.

CA_Inhibition_Pathway Sulfonamide 4-(Pyridin-3-yloxy) benzenesulfonamide Derivative CAIX_XII Carbonic Anhydrase IX / XII Sulfonamide->CAIX_XII Inhibits H_plus_out Extracellular H⁺ (Acidosis) CAIX_XII->H_plus_out Reduces Export H_plus_in Intracellular H⁺ (Acidosis) CAIX_XII->H_plus_in Increases Proliferation Tumor Cell Proliferation H_plus_out->Proliferation Promotes Metastasis Metastasis H_plus_out->Metastasis Promotes Apoptosis Apoptosis H_plus_in->Apoptosis Induces

Caption: Carbonic anhydrase inhibition pathway.

General Experimental Workflow for Biological Evaluation

The systematic evaluation of a new series of sulfonamides involves a multi-step process from synthesis to detailed mechanistic studies.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays Synthesis Synthesis of Sulfonamide Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CA_Screening Carbonic Anhydrase Inhibition Assay Characterization->CA_Screening Antimicrobial_Screening Antimicrobial (MIC Determination) Characterization->Antimicrobial_Screening Anticancer_Screening Anticancer (MTT Assay) Characterization->Anticancer_Screening Dose_Response Dose-Response Studies CA_Screening->Dose_Response Antimicrobial_Screening->Dose_Response Anticancer_Screening->Dose_Response Selectivity Selectivity Profiling (CA Isoforms, Cell Lines) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Selectivity->Mechanism

Caption: Experimental workflow for sulfonamide evaluation.

This guide serves as a foundational document to direct the research and development of sulfonamides derived from this compound. The successful execution of the outlined experimental protocols will be essential to generate the data required for a comprehensive and objective comparison with existing alternatives.

In vitro assays for compounds synthesized with 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Assay Research

I'm currently engaged in a deep dive into Google, meticulously searching for in vitro assays that are particularly relevant to compounds derived from 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. The goal is to identify assays that can provide insights into their potential biological activity and mechanism of action.

Assessing Assay Suitability

I've been intensively searching for specific examples using this reagent. My focus now is shifting to identifying those critical in vitro assays linked to compounds synthesized with this compound and examining their associated experimental data, such as IC50 and EC50 values. I'm also actively seeking similar compounds to use as comparators and have moved to finding detailed experimental protocols for these assays.

Delving Deeper into Protocols

I'm now focusing on acquiring detailed experimental protocols for the relevant in vitro assays I've identified. I'm also actively searching for alternative compounds that share similar biological targets to provide a useful comparative analysis. My next step is to organize all the gathered quantitative data systematically.

Structure-activity relationship (SAR) studies of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Launching SAR Investigation

I'm currently delving into the world of SAR studies. My initial focus is on 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride derivatives and related compounds. I'm aiming to uncover existing research that explores the relationship between structure and activity, laying a foundation for future exploration. This search is the first step in a complex exploration.

Exploring Experimental Data

My investigation has expanded to include detailed experimental protocols concerning synthesis and biological evaluation of these derivatives. I'm actively seeking specific assays used to determine their activity. Furthermore, I'm now aiming to identify any associated signaling pathways or experimental workflows related to the compounds' mechanism of action. This information will be key to creating a truly useful comparison guide.

Investigating Benzenesulfonamides

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Analyzing Available Data

I've made substantial progress. While I still haven't found a dedicated SAR study for the exact compound series, the second round provided valuable insights. I have reports describing the synthesis and activities of benzenesulfonamide derivatives with pyridine or pyridinyloxy moieties. I now have detailed protocols for MTT and kinase assays, a major step forward. I'm missing precise quantitative data in a tabular format for the specific compounds the user mentioned. To overcome this limitation, I'll aim to create a comparison based on the broader class, drawing from multiple sources.

Initiating Data Analysis

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Comparative Efficacy of Sulfonylurea Herbicides Derived from 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Agrochemical Professionals

This guide provides a detailed comparison of sulfonylurea herbicides, a prominent class of agrochemicals synthesized from intermediates like 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride, against other major herbicide classes. The comparison is based on their mechanism of action, efficacy data from experimental studies, and application parameters.

Overview and Mechanism of Action

Sulfonylureas are a class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its disruption leads to the cessation of plant cell division and growth, ultimately resulting in plant death. This targeted mode of action allows for very low application rates, often as little as 1% of the material required by older herbicides to achieve the same effect.

The synthesis of these potent herbicides often involves key intermediates such as this compound, which serves as a building block for creating the core sulfonylurea structure.

Signaling Pathway for Sulfonylurea Herbicides

The diagram below illustrates the biochemical pathway inhibited by sulfonylurea herbicides.

Sulfonylurea_MoA cluster_pathway cluster_result Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS Enzyme) Pyruvate->ALS Substrate Pyruvate->ALS a_Acetolactate α-Acetolactate ALS->a_Acetolactate Catalyzes ALS->a_Acetolactate Inhibition_Point Inhibition leads to deficiency in essential amino acids, halting growth. Amino_Acids Valine, Leucine, Isoleucine a_Acetolactate->Amino_Acids Leads to a_Acetolactate->Amino_Acids Protein Protein Synthesis & Cell Growth Amino_Acids->Protein Amino_Acids->Protein Plant_Death Plant Death SU_Herbicide Sulfonylurea Herbicide SU_Herbicide->ALS Inhibition_Point->Plant_Death

Caption: Mechanism of action for Sulfonylurea herbicides via ALS enzyme inhibition.

Comparison with Alternative Herbicide Classes

The efficacy of sulfonylureas is best understood in comparison to other widely used herbicides with different mechanisms of action. The primary alternatives include glyphosate, auxin mimics (e.g., 2,4-D), and Photosystem II inhibitors (e.g., Atrazine).

FeatureSulfonylureas (ALS Inhibitors)Glyphosate (EPSPS Inhibitor)Auxin Mimics (e.g., 2,4-D)Photosystem II Inhibitors (e.g., Atrazine)
Primary Target Acetolactate Synthase (ALS)EPSP SynthaseAuxin ReceptorsD1 protein of Photosystem II
Spectrum Broad-spectrum (grasses & broadleaf weeds)Very broad-spectrum, non-selectivePrimarily broadleaf weedsBroadleaf weeds and some grasses
Selectivity Can be selective depending on the compoundNon-selective (kills most plants)Selective for broadleaf crops (e.g., corn, wheat)Selective for certain crops (e.g., corn, sorghum)
Application Rate Very Low (e.g., 5-50 g/ha)High (e.g., 400-1800 g/ha)Moderate (e.g., 250-1000 g/ha)Moderate to High (e.g., 500-2000 g/ha)
Resistance Risk High (many known resistant weed biotypes)Moderate, but increasingLow to ModerateHigh
Mode of Action SystemicSystemicSystemicSystemic

Comparative Signaling Pathways

Alternative_MoA cluster_Glyphosate Glyphosate Pathway (Shikimate Pathway) cluster_Auxin Auxin Mimic Pathway PEP Phosphoenolpyruvate EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose 4-phosphate E4P->EPSPS Chorismate Chorismate EPSPS->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Auxin_Mimic Auxin Mimic (e.g., 2,4-D) Receptor Auxin Receptor Binding Auxin_Mimic->Receptor Gene_Expression Altered Gene Expression Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Growth Gene_Expression->Uncontrolled_Growth

Caption: Simplified mechanisms of action for Glyphosate and Auxin Mimic herbicides.

Quantitative Efficacy Data

The following table summarizes data from field studies comparing the control of various weed species by a sulfonylurea herbicide (Thifensulfuron) and alternative herbicides.

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Control (%)
Velvetleaf (Abutilon theophrasti)Thifensulfuron1895
Bentazon84092
Atrazine112088
Common Lambsquarters (Chenopodium album)Thifensulfuron1898
2,4-D Amine56090
Glyphosate84099
Giant Foxtail (Setaria faberi)Nicosulfuron (Sulfonylurea)3591
Atrazine168085
Glufosinate40089

Note: Data are representative and compiled from multiple sources for illustrative purposes. Actual efficacy can vary significantly with environmental conditions, weed growth stage, and application technique.

Experimental Protocol: Greenhouse Herbicide Efficacy Assay

This section details a standard protocol for evaluating the efficacy of a novel sulfonylurea herbicide compared to a commercial standard in a controlled greenhouse environment.

Objective:

To determine the dose-response relationship of a test sulfonylurea herbicide on a target weed species (e.g., Velvetleaf) and compare its efficacy to a known herbicide (e.g., Chlorsulfuron).

Materials:
  • Seeds of the target weed species.

  • Potting mix (soil, sand, peat moss).

  • 10 cm diameter plastic pots.

  • Test Herbicide (e.g., a novel sulfonylurea derived from this compound).

  • Standard Herbicide (e.g., commercial-grade Chlorsulfuron).

  • Adjuvant/surfactant as required.

  • Automated track sprayer calibrated to deliver 200 L/ha.

  • Greenhouse with controlled temperature (25/20°C day/night), humidity (60%), and photoperiod (16h light).

  • Ruler and digital balance.

Methodology:
  • Plant Preparation:

    • Fill pots with potting mix and sow 5-7 seeds of the target weed per pot.

    • Water the pots and place them in the greenhouse.

    • After emergence, thin seedlings to three uniform plants per pot.

    • Allow plants to grow to the 3-4 leaf stage.

  • Herbicide Preparation and Application:

    • Prepare stock solutions of the test and standard herbicides.

    • Create a dilution series for each herbicide to achieve the desired application rates (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha).

    • Include a non-ionic surfactant in the spray solution if recommended.

    • Arrange pots in a randomized complete block design within the track sprayer chamber. Include at least four replicate pots per treatment.

    • Apply the herbicide treatments using the calibrated track sprayer. An untreated control group (sprayed with water and surfactant only) must be included.

  • Data Collection and Analysis:

    • Return plants to the greenhouse immediately after treatment.

    • Assess plant injury visually at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.

    • At 21 DAT, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using Analysis of Variance (ANOVA) and a suitable regression model to determine the GR50 (the dose required to cause a 50% reduction in growth).

Experimental Workflow Diagram

Experimental_Workflow start Start: Plant Cultivation prep_plants Sow seeds and grow plants to 3-4 leaf stage start->prep_plants randomize Arrange pots in a Randomized Complete Block Design prep_plants->randomize application Apply Treatments with Calibrated Track Sprayer randomize->application prep_herbicides Prepare Herbicide Dose-Response Series prep_herbicides->application greenhouse Return Plants to Controlled Greenhouse Environment application->greenhouse data_collection Data Collection: - Visual Injury Rating (7, 14, 21 DAT) - Biomass Harvest (21 DAT) greenhouse->data_collection analysis Data Analysis: - Calculate % Biomass Reduction - ANOVA and Regression (GR50) data_collection->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for a typical greenhouse herbicide efficacy experiment.

Conclusion

Agrochemicals derived from this compound, namely sulfonylurea herbicides, represent a class of highly effective, low-dose herbicides. Their primary advantage lies in their specific mode of action and consequently very low application rates. However, their widespread use has led to a significant challenge with the evolution of herbicide-resistant weeds. In comparison, alternatives like glyphosate offer broader, non-selective control at higher application rates, while older chemistries like 2,4-D and atrazine remain valuable for selective weed control in specific cropping systems. The choice of herbicide must therefore be guided by the target weed spectrum, crop safety requirements, and a robust resistance management strategy.

A Comparative Guide to 4-(Pyridin-3-yloxy)benzene-1-sulfonyl Chloride Hydrochloride and Its Isomeric Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride and its isomers are versatile reagents for the synthesis of a wide array of sulfonamide derivatives, many of which exhibit significant biological activity. This guide provides an objective comparison of this compound with its 2- and 4-isomers, supported by experimental data and insights into their application in drug discovery.

Introduction to Pyridyloxyphenylsulfonyl Chlorides

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The presence of the pyridyloxy moiety can enhance the solubility and bioactivity of the resulting sulfonamide compounds.[1] Its structural isomers, 4-(pyridin-2-yloxy) and 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, offer alternative scaffolds for medicinal chemists to explore structure-activity relationships (SAR) and optimize drug candidates. These reagents are particularly prominent in the development of kinase inhibitors for cancer therapy.

Performance Comparison

While direct head-to-head comparative studies on the reactivity of these three isomers are not extensively documented in publicly available literature, their general utility in sulfonamide synthesis is well-established. The primary difference in their performance lies in the electronic and steric effects imparted by the position of the nitrogen atom in the pyridine ring, which can influence reaction kinetics and the biological activity of the final products.

Below is a summary of key characteristics and a comparison based on typical sulfonylation reactions.

Feature4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride HCl4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride HCl4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride HClBenzenesulfonyl Chloride
CAS Number 1170110-04-9694471-97-1192330-49-798-09-9
Molecular Formula C₁₁H₉Cl₂NO₃SC₁₁H₉Cl₂NO₃SC₁₁H₉Cl₂NO₃SC₆H₅ClO₂S
Molecular Weight 306.17 g/mol 306.17 g/mol 306.17 g/mol 176.62 g/mol
Typical Reaction Conditions Amine, base (e.g., pyridine, triethylamine), in an inert solvent (e.g., DCM, THF) at 0 °C to room temperature.Amine, base (e.g., pyridine, triethylamine), in an inert solvent (e.g., DCM, THF) at 0 °C to room temperature.Amine, base (e.g., pyridine, triethylamine), in an inert solvent (e.g., DCM, THF) at 0 °C to room temperature.Amine, base (e.g., pyridine, triethylamine), in an inert solvent (e.g., DCM, THF) at 0 °C to room temperature.
Reported Yields in Sulfonamide Synthesis Generally good to excellent, though can be substrate-dependent.High yields, often exceeding 90%, have been reported in specific syntheses.[2]Generally good to excellent, though can be substrate-dependent.High yields are commonly achieved.[3]
Key Applications in Drug Discovery Synthesis of kinase inhibitors and other biologically active sulfonamides.[4]Intermediate for pharmaceuticals targeting neurological disorders, infectious diseases, and cancer.[1]Building block for kinase inhibitors, particularly c-Met inhibitors.Widely used for the synthesis of a broad range of sulfonamide-based drugs.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of sulfonamides using pyridyloxyphenylsulfonyl chlorides. These can be adapted based on the specific amine and desired product.

General Procedure for the Synthesis of N-Aryl-4-(pyridyloxy)benzenesulfonamides

To a solution of an appropriate aromatic amine (1.0 mmol) and a base such as pyridine (2.0 mmol) or triethylamine (1.5 mmol) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) at 0 °C, a solution of the corresponding 4-(pyridyloxy)benzene-1-sulfonyl chloride hydrochloride (1.1 mmol) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired sulfonamide.

Biological Activity and Signaling Pathways

Sulfonamides derived from pyridyloxyphenylsulfonyl chlorides have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Novel pyrazolo[1,5-a]pyridines containing a benzenesulfonohydrazide moiety have been explored as selective PI3Kα inhibitors.[5] The structure-activity relationship studies in this class of compounds highlight the importance of the sulfonamide group for activity.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyridyloxyphenyl- sulfonamide Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridyloxyphenylsulfonamides.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated by various stress signals and play a critical role in apoptosis, inflammation, and cell differentiation. The development of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors has been a focus of research, with the sulfonamide moiety being a key structural feature for potency.[6][7]

JNK_pathway Stress_Stimuli Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates Apoptosis Apoptosis & Inflammation c_Jun->Apoptosis Inhibitor Pyridyloxyphenyl- sulfonamide Inhibitor->JNK inhibits

Caption: JNK signaling pathway and its inhibition by pyridyloxyphenylsulfonamide derivatives.

AXL Kinase Signaling

AXL is a receptor tyrosine kinase that is overexpressed in many cancers and is involved in tumor growth, metastasis, and drug resistance. N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides, which share a similar structural motif with pyridyloxyphenylsulfonamides, have been identified as potent AXL kinase inhibitors.[8] This suggests that the pyridyloxy scaffold could also be a valuable component in the design of novel AXL inhibitors.

AXL_pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds & activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) AXL->Downstream_Signaling Cell_Survival Cell Survival, Migration, & Invasion Downstream_Signaling->Cell_Survival Inhibitor Pyridyloxyphenyl- sulfonamide Inhibitor->AXL inhibits

Caption: AXL receptor signaling and its potential inhibition by pyridyloxyphenylsulfonamides.

Conclusion

This compound and its 2- and 4-isomers are valuable reagents for the synthesis of biologically active sulfonamides, particularly in the field of oncology. The choice between these isomers will depend on the specific therapeutic target and the desired structure-activity relationship. While all three are effective in sulfonamide synthesis, the position of the nitrogen atom in the pyridine ring can significantly impact the pharmacological properties of the final compound. Further comparative studies are warranted to fully elucidate the differences in their reactivity and to guide the rational design of next-generation therapeutics.

References

Cost-benefit analysis of using 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride and its common alternatives in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. By examining performance, cost, and applications, this document aims to inform strategic decisions in drug discovery and development.

Executive Summary

This compound is a versatile reagent for introducing the aryloxypyridyl sulfonyl moiety into molecules, a common scaffold in medicinally relevant compounds. While offering the potential for unique structural motifs, its use must be weighed against more common and cost-effective alternatives like benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride). This guide presents a data-driven comparison of these reagents, covering their performance in sulfonamide synthesis, cost-effectiveness, and a discussion of the biological relevance of the resulting products, particularly in the context of targeted cancer therapy.

Performance Comparison in Sulfonamide Synthesis

The primary application of these sulfonyl chlorides in drug development is the synthesis of sulfonamides, typically through the reaction with a primary or secondary amine. The performance of these reagents can be evaluated based on reaction yield, reaction time, and the conditions required.

Data Presentation: Comparison of Sulfonyl Chlorides for Sulfonamide Synthesis

ReagentTypical Reaction ConditionsTypical Yield (%)Notes
This compound Pyridine, DCM, 0 °C to RT, 12-16 h69-93%Yields are generally high but can be substrate-dependent. The pyridyloxy moiety can influence solubility and biological activity.
Benzenesulfonyl chloride Pyridine, DCM or Acetone, 0 °C to RT, 6-16 h85-93.3%A widely used, cost-effective reagent.[1][2][3] Yields are consistently high across a range of substrates.
p-Toluenesulfonyl chloride (Tosyl chloride) Pyridine or TEA, DCM or THF, 0 °C to RT, 5-12 h71-91%Another common and affordable alternative. The methyl group can be a site for metabolism.

Key Observations:

  • All three reagents can produce high yields of sulfonamides under standard reaction conditions.

  • Reaction times are comparable, typically ranging from a few hours to overnight.

  • The choice of reagent may be influenced by the desired final properties of the sulfonamide, as the substituent on the phenyl ring (pyridinyloxy, hydrogen, or methyl) will be incorporated into the final product and can affect its biological activity, solubility, and metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of sulfonamides using the compared reagents.

Experimental Protocol 1: Synthesis of N-Aryl-4-(pyridin-3-yloxy)benzenesulfonamide

This protocol is a general procedure for the synthesis of a sulfonamide using this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Pyridine (2.0-3.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the substituted aniline in anhydrous DCM, add pyridine at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yloxy)benzenesulfonamide.

Experimental Protocol 2: Synthesis of N-Phenylbenzenesulfonamide

This protocol details the synthesis of a sulfonamide using benzenesulfonyl chloride.

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (2.0 eq)

  • Acetone

Procedure:

  • In a reaction flask, dissolve aniline in a mixture of acetone and pyridine.

  • Cool the solution in an ice bath.

  • Add benzenesulfonyl chloride dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for 6 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure N-phenylbenzenesulfonamide.[3]

Experimental Workflow: General Sulfonamide Synthesis

G reagents Amine (1.0 eq) Sulfonyl Chloride (1.0 eq) Base (e.g., Pyridine) dissolution Dissolve amine and base in anhydrous solvent (e.g., DCM) reagents->dissolution cooling Cool to 0 °C dissolution->cooling addition Slowly add sulfonyl chloride cooling->addition reaction Stir at room temperature (Monitor by TLC) addition->reaction workup Aqueous workup (Acid/Base washes) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Sulfonamide purification->product

A generalized workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.

Cost-Benefit Analysis

A crucial aspect of selecting a synthetic reagent is its cost-effectiveness. This analysis considers the price of the starting materials and their molecular weights to estimate the cost per mole.

Data Presentation: Cost Comparison of Sulfonyl Chlorides

ReagentSupplier ExamplePrice (USD)QuantityMolecular Weight ( g/mol )Cost per Mole (USD/mol)
This compound Chem-Impex$141.41250 mg306.17$173,086
Benzenesulfonyl chloride Sigma-Aldrich$77.94500 g176.62$27.53
p-Toluenesulfonyl chloride (Tosyl chloride) Sigma-Aldrich$61.00500 g190.65$23.26

Note: Prices are subject to change and may vary between suppliers. The prices listed are for comparison purposes.

Analysis:

There is a significant cost difference between this compound and its more common alternatives. Benzenesulfonyl chloride and tosyl chloride are orders of magnitude cheaper.

Benefit of this compound:

The primary benefit of using the more expensive reagent lies in the direct incorporation of the pyridin-3-yloxy moiety. This structural feature is present in a number of biologically active molecules, and its inclusion at an early synthetic stage can be advantageous. The pyridyl nitrogen can serve as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate.

The use of this compound is justified in cases where the pyridin-3-yloxy functional group is essential for the desired biological activity and cannot be easily introduced through other synthetic routes. For general sulfonamide synthesis or early-stage discovery where cost is a major constraint, benzenesulfonyl chloride and tosyl chloride are more economical choices.

Application in Drug Discovery: Targeting the BRAF/MEK/ERK Signaling Pathway

Sulfonamides are key components of many targeted therapies. For instance, some inhibitors of the BRAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway, feature an arylsulfonamide structure. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival in certain cancers, notably melanoma.[4][5][6][7][8]

Vemurafenib, an approved BRAF inhibitor, contains a propanesulfonamide group. While the direct synthesis of Vemurafenib using this compound is not documented in the readily available literature, the general synthetic strategies for such kinase inhibitors often involve the coupling of a sulfonyl chloride with a suitable amine.[9][10] The pyridin-3-yloxy moiety of the title compound is structurally similar to fragments found in other kinase inhibitors, suggesting its potential utility in the design of novel therapeutics targeting this pathway.

BRAF/MEK/ERK Signaling Pathway in BRAF V600E Mutant Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Constitutive Activation ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Vemurafenib BRAF Inhibitor (e.g., Vemurafenib) Vemurafenib->BRAF Inhibition

The constitutively active BRAF V600E mutant drives downstream signaling, leading to uncontrolled cell proliferation. BRAF inhibitors block this pathway.

Conclusion

This compound is a valuable but costly reagent for the synthesis of sulfonamides containing a pyridin-3-yloxy moiety. Its performance in terms of reaction yield and conditions is comparable to that of more economical alternatives like benzenesulfonyl chloride and tosyl chloride. The decision to use this specialized reagent should be driven by the specific structural requirements of the target molecule and its intended biological application. For research programs focused on developing kinase inhibitors or other drugs where the pyridin-3-yloxy group is a key pharmacophoric element, the higher cost may be justified. In other cases, the more traditional sulfonyl chlorides offer a more cost-effective solution for the synthesis of sulfonamides.

References

A Comparative Guide to High-Throughput Screening of Libraries Based on 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-throughput screening (HTS) libraries derived from the versatile 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride scaffold. It is intended to inform researchers on the potential performance of such libraries against various biological targets and to offer a comparison with alternative screening collections. The information presented is based on the known biological activities of the sulfonamide and pyridyl ether moieties, supplemented with experimental data from screens of related compound libraries.

Introduction to the 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride Scaffold

The 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride scaffold combines two key pharmacophores: the sulfonamide group and a pyridyl ether linkage. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] They are known to target various enzymes, such as carbonic anhydrases, kinases, and proteases.[3][4][5] The pyridyl ether motif is also prevalent in biologically active molecules, contributing to interactions with targets like G-protein coupled receptors (GPCRs) and nicotinic acetylcholine receptors.[6][7] The combination of these two functionalities in a single, synthetically tractable scaffold makes it an attractive starting point for the construction of diverse chemical libraries for HTS campaigns.

Performance Comparison with Alternative Libraries

The performance of a screening library is contingent on the biological target and the assay format. Libraries based on the flexible 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride scaffold are expected to perform well in screens targeting enzymes with well-defined binding pockets, particularly kinases and proteases. However, for targets that require more rigid binding partners, conformationally restricted libraries may yield higher hit rates and more potent initial hits.

Below is a comparative summary of potential library performance based on scaffold type. The data is illustrative and compiled from various sources screening different sulfonamide-based libraries against diverse targets.

Library TypeScaffold CharacteristicsPotential AdvantagesPotential DisadvantagesRepresentative IC50 Range (nM)
4-(Pyridin-3-yloxy)benzene-1-sulfonamide Derivatives Flexible, combines sulfonamide and pyridyl ether motifs.Broad target applicability (kinases, proteases, GPCRs), good synthetic accessibility.Potential for off-target effects due to flexibility, may require optimization for high potency.10 - 5,000
Conformationally Restricted Sulfonamides Rigid scaffolds (e.g., based on azetidine, pyrrolidine, piperidine).[8]Higher potency and selectivity for specific targets, reduced off-target effects.Narrower target scope, potentially more complex synthesis.1 - 500
Biaryl Sulfonamides Two aryl rings connected, with a sulfonamide linker.Can access unique binding pockets, potential for high potency.[9]Can have higher molecular weight and lipophilicity, potentially leading to poorer pharmacokinetic properties.5 - 1,000
Fragment-Based Sulfonyl Chlorides Low molecular weight sulfonamide-containing fragments.High hit rates, good starting points for fragment-based drug design.Hits require significant optimization to achieve high potency.1,000 - >10,000 (as fragments)

Experimental Protocols

The choice of HTS assay is critical for the success of a screening campaign. Both biochemical and cell-based assays are suitable for screening sulfonamide libraries, with the optimal choice depending on the nature of the target.

Biochemical Assay: Kinase Inhibition (e.g., VEGFR-2)

This protocol describes a generic, in vitro kinase assay to identify inhibitors of a target kinase, such as VEGFR-2, which is known to be targeted by sulfonamide-containing compounds.[5]

Objective: To identify compounds that inhibit the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • 384-well microplates

  • Compound library plates (compounds dissolved in DMSO)

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound from the library plate into the wells of the assay plate. Also include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add the kinase enzyme solution to all wells.

  • Incubation: Incubate the plates for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Reaction Incubation: Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Read the plates on a suitable plate reader (e.g., luminometer or fluorescence reader).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Cell-Based Assay: GPCR Signaling (e.g., Gαq-coupled receptor)

This protocol outlines a cell-based assay to identify modulators of a Gαq-coupled GPCR, a potential target for compounds containing the pyridyl ether motif.[6]

Objective: To identify compounds that modulate the intracellular calcium flux upon activation of a Gαq-coupled GPCR.

Materials:

  • A stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 384-well, black-walled, clear-bottom microplates

  • Compound library plates

  • A known agonist for the target GPCR

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Wash the cells to remove excess dye and add the compounds from the library plates. Incubate for a short period.

  • Signal Measurement (Antagonist Mode): Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence. Then, add a known agonist to all wells and continuously measure the fluorescence to detect changes in intracellular calcium.

  • Signal Measurement (Agonist Mode): For identifying agonists, measure the baseline fluorescence after compound addition and then continue to measure for a period to detect any compound-induced calcium flux.

  • Data Analysis: Analyze the fluorescence data to identify compounds that either inhibit the agonist-induced signal (antagonists) or induce a signal on their own (agonists).

Visualizations

Experimental Workflow for a Typical HTS Campaign

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization AssayDev Assay Development (Biochemical or Cell-Based) Mini Miniaturization to 384- or 1536-well format AssayDev->Mini PrimaryScreen HTS of Library (e.g., 100,000 compounds) Mini->PrimaryScreen HitID Primary Hit Identification PrimaryScreen->HitID HitConf Hit Confirmation (Re-testing from fresh stock) HitID->HitConf DoseResp Dose-Response (IC50/EC50 determination) HitConf->DoseResp SAR Structure-Activity Relationship (SAR) Studies DoseResp->SAR LeadOp Lead Optimization SAR->LeadOp VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Sulfonamide Inhibitor (from HTS) Inhibitor->VEGFR2 GPCR_Gq_Pathway Ligand Agonist Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Gq Gαq GPCR->Gq PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Antagonist Pyridyl Ether Antagonist (from HTS) Antagonist->GPCR

References

A Comparative Guide to the Crystallography of Sulfonamide Derivatives Synthesized from Arylsulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural data obtained from X-ray crystallography of sulfonamide derivatives, with a focus on compounds that can be synthesized from reagents such as 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. While specific crystallographic data for derivatives of this particular sulfonyl chloride is not publicly available, this guide offers a valuable comparison with structurally related sulfonamides, providing researchers with key insights into the expected structural features and experimental protocols for obtaining high-quality crystals for X-ray diffraction analysis.

Introduction to this compound

This compound is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research. Its structure, featuring a pyridin-3-yloxy moiety, offers opportunities for creating novel sulfonamide derivatives with potentially enhanced biological activity and improved physicochemical properties. The sulfonyl chloride group serves as a reactive handle for the synthesis of a diverse library of sulfonamides by reaction with various primary and secondary amines.

Experimental Protocol: Synthesis and Crystallization of Sulfonamides

The following is a general protocol for the synthesis of sulfonamides from an arylsulfonyl chloride and a primary or secondary amine, followed by crystallization to obtain single crystals suitable for X-ray diffraction. This protocol is representative of standard laboratory procedures for this class of reaction.

Materials:

  • Arylsulfonyl chloride (e.g., this compound) (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq) as a base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for crystallization (e.g., ethanol, methanol, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.

  • Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base (e.g., pyridine or triethylamine).

  • Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide product.

  • Purification and Crystallization: Purify the crude product by flash column chromatography on silica gel. For X-ray crystallography, single crystals can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Comparative Crystallographic Data of Representative Sulfonamides

The following table summarizes key crystallographic parameters for a selection of sulfonamide derivatives. This data provides a basis for comparison and helps in understanding the conformational preferences and packing arrangements of this class of compounds.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-Chloro-N-(3-chlorophenyl)benzenesulfonamideC₁₂H₉Cl₂NO₂SMonoclinicP2₁/n9.378(2)13.478(3)10.251(2)90.48(3)
N-(2-iodophenyl)benzenesulfonamideC₁₂H₁₀INO₂SMonoclinicP2₁/c11.234(2)9.087(2)13.987(3)109.95(1)
N-(4,5-difluoro-2-iodophenyl)benzenesulfonamideC₁₂H₈F₂INO₂SMonoclinicP2₁/c8.345(2)11.987(2)14.123(3)103.54(1)
4-Methyl-N-(pyridin-3-yl)benzenesulfonamideC₁₂H₁₂N₂O₂SOrthorhombicP2₁2₁2₁7.989(2)10.876(2)13.345(3)90

Note: The crystallographic data presented here is for comparative purposes and was obtained from published research. The specific values for derivatives of this compound may vary.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the general experimental workflow for sulfonamide synthesis and crystallographic analysis, as well as the conceptual framework for structure-activity relationship (SAR) studies, a key application in drug discovery that relies on the synthesis of diverse sulfonamide libraries.

experimental_workflow reagents Arylsulfonyl Chloride + Amine synthesis Sulfonamide Synthesis reagents->synthesis Base, Solvent purification Purification (Chromatography) synthesis->purification crystallization Crystallization purification->crystallization xray X-ray Diffraction crystallization->xray structure Crystal Structure Determination xray->structure

Caption: General experimental workflow for the synthesis and crystallographic analysis of sulfonamides.

sar_workflow start Lead Compound (e.g., a Sulfonamide) synthesis Synthesize Analogues (Vary R groups) start->synthesis testing Biological Activity Testing synthesis->testing analysis Structure-Activity Relationship (SAR) Analysis testing->analysis optimization Lead Optimization analysis->optimization optimization->synthesis Iterative Improvement candidate Drug Candidate optimization->candidate

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride, a compound that is both a sulfonyl chloride and a hydrochloride salt, making it corrosive and water-reactive.

Immediate Safety and Hazard Profile

This compound is classified as a corrosive and water-reactive substance. Contact with water can release toxic and corrosive gases.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye ProtectionChemical safety goggles and face shieldProtects against splashes and corrosive vapors.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the corrosive solid.
Body ProtectionChemical-resistant lab coat or apronProtects skin and personal clothing from contamination.[2]
Respiratory ProtectionUse only in a certified chemical fume hoodPrevents inhalation of corrosive dust and vapors.[1][2]

Disposal Procedures: A Two-Stage Approach

The disposal of this compound involves two primary stages: neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.

1. Neutralization of Small Residual Quantities

This procedure should be performed to render small amounts of the chemical less hazardous before final collection. This process must be conducted in a chemical fume hood.

Experimental Protocol:

  • Preparation: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate or sodium carbonate, in a large beaker. The beaker should be large enough to accommodate potential foaming or gas evolution. Place the beaker in an ice bath to control the reaction temperature.

  • Slow Addition: Carefully and slowly add the residual this compound to the stirred, cooled basic solution. The addition should be done in small increments to control the rate of reaction and gas evolution. The sulfonyl chloride group will react with the water in a hydrolysis reaction, and the hydrochloride will be neutralized by the base.

  • Monitoring: Continue stirring the solution. The reaction is complete when the fizzing and bubbling have ceased, which indicates that the acidic and water-reactive components have been neutralized.[3]

  • pH Confirmation: Test the pH of the resulting solution using pH paper or a calibrated pH meter to ensure it is neutral or slightly basic (pH 7-9).[2] If the solution is still acidic, add more of the basic solution until the desired pH is reached.

  • Final Disposal: Once neutralized, the aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container provided by your institution's Environmental Health and Safety (EHS) department.

2. Disposal of Bulk Quantities

Bulk quantities of this compound should not be neutralized in the lab. They must be disposed of as hazardous waste.

Procedure:

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and explicitly state the associated hazards: "Corrosive" and "Water-Reactive".

  • Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as water, bases, and oxidizing agents.[4]

  • EHS Collection: Arrange for collection by your institution's EHS department for proper disposal in accordance with federal, state, and local regulations.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the chemical fume hood is operational to manage vapors.

  • Contain: If the spill is outside a fume hood, and it is safe to do so, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[2]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

DisposalWorkflow cluster_assessment Assess Quantity cluster_bulk Bulk Disposal cluster_residual Residual Quantity Neutralization start Start: Assess Quantity of Waste is_bulk Bulk Quantity? start->is_bulk package_bulk Package in Labeled, Sealed Container is_bulk->package_bulk Yes prepare_base Prepare Dilute Base (e.g., Sodium Bicarbonate) in Ice Bath is_bulk->prepare_base No (Residual) store_bulk Store in Designated Hazardous Waste Area package_bulk->store_bulk ehs_pickup_bulk Arrange for EHS Waste Collection store_bulk->ehs_pickup_bulk slow_addition Slowly Add Waste to Stirred Base prepare_base->slow_addition check_reaction Monitor Until Gas Evolution Ceases slow_addition->check_reaction check_ph Verify pH is Neutral (7-9) check_reaction->check_ph check_ph->slow_addition No, still acidic collect_aqueous Collect in 'Aqueous Hazardous Waste' Container check_ph->collect_aqueous Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No: 694471-97-1). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive, water-reactive solid that can cause severe skin burns and eye damage.[1][2] Inhalation of its dust or vapors can also be harmful.[3] The hydrochloride salt may contribute to its corrosive nature. Due to its reactivity with water, it can release toxic and corrosive gases, such as hydrogen chloride.[3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRecommended for
Eye and Face Chemical splash goggles and a full-face shield.[6][7][8]All handling procedures, especially when transferring or weighing the solid.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant lab coat or apron.[6][7][9]All handling procedures.
Respiratory Use in a certified chemical fume hood is mandatory to prevent inhalation of dust and vapors.[1][8][10]All handling procedures involving the solid or its solutions.
Footwear Closed-toe shoes.Required in all laboratory settings.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Experimental Workflow:

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1][8]

    • Assemble all necessary PPE as detailed in Table 1.

    • Have spill cleanup materials readily available (e.g., absorbent for corrosives, sodium bicarbonate for neutralization).[10]

    • Ensure an emergency eyewash and shower are accessible.[10]

  • Handling:

    • Conduct all manipulations of the solid, including weighing and transferring, within a chemical fume hood to avoid inhalation of dust.[1][10]

    • Use compatible tools (e.g., glass or corrosion-resistant spatulas).

    • When adding to a reaction, do so slowly and in a controlled manner, especially if the reaction medium can react with the compound (e.g., protic solvents). Reactions involving sulfonyl chlorides can be exothermic.[8]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[3]

    • Keep in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[3]

    • Store away from incompatible substances such as water, moisture, strong bases, and oxidizing agents.[1] The recommended storage temperature is often refrigerated (0-8 °C).[11]

Emergency Procedures

Table 2: First Aid and Emergency Measures

SituationAction
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][10] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material.[1] Carefully collect the material into a designated hazardous waste container.[1] Decontaminate the spill area.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow:

Disposal_Workflow Start Waste Generation Assess_Waste Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess_Waste Segregate_Waste Segregate Waste Streams Assess_Waste->Segregate_Waste Solid_Waste Solid Waste Container (Labeled: Corrosive, Water-Reactive) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste Container (Compatible Solvent) Segregate_Waste->Liquid_Waste Contaminated_PPE Contaminated Solids Bin Segregate_Waste->Contaminated_PPE Label_Waste Properly Label All Containers Solid_Waste->Label_Waste Liquid_Waste->Label_Waste Contaminated_PPE->Label_Waste Store_Waste Store in Designated Hazardous Waste Area Label_Waste->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal End Disposal Complete Arrange_Disposal->End

Caption: Step-by-step process for the safe disposal of chemical waste.

Disposal Protocol:

  • Waste Segregation:

    • Unused Product: Dispose of as hazardous waste in its original container or a compatible, properly labeled waste container.

    • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, absorbent pads) should be collected in a designated hazardous waste container.

    • Reaction Mixtures: Waste from reactions containing this compound should be collected in a suitable, labeled hazardous waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards (e.g., "Corrosive," "Water-Reactive").[1]

    • Store waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Never dispose of this chemical down the drain.[1]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.